molecular formula C9H9BrO2 B031171 2-Bromo-2'-methoxyacetophenone CAS No. 31949-21-0

2-Bromo-2'-methoxyacetophenone

Cat. No.: B031171
CAS No.: 31949-21-0
M. Wt: 229.07 g/mol
InChI Key: GKNCPTLOPRDYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-methoxyphenyl)ethanone is a high-value α-halogenated ketone derivative that serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its bifunctional reactivity; the carbonyl group acts as an electrophile, while the α-bromo substituent renders the molecule an excellent alkylating agent, particularly in nucleophilic substitution reactions (SN2). This makes it a privileged building block for the synthesis of diverse heterocyclic systems and complex molecular architectures.

Properties

IUPAC Name

2-bromo-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNCPTLOPRDYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185783
Record name Bromomethyl 2-methoxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31949-21-0
Record name 2-Bromo-1-(2-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31949-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromomethyl 2-methoxyphenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031949210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromomethyl 2-methoxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethyl 2-methoxyphenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-methoxyacetophenone, a substituted acetophenone (B1666503) derivative, is a key organic intermediate with significant applications in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a brominated α-carbon and a methoxy-substituted phenyl ring, render it a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery.

Physicochemical Properties

This compound is a solid at room temperature, with solubility in various organic solvents.[1] Key physicochemical data are summarized in the tables below for easy reference.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 2-Bromo-1-(2-methoxyphenyl)ethanone
Synonyms 2'-Methoxyphenacyl bromide, o-Methoxyphenacyl bromide, α-Bromo-o-methoxyacetophenone
CAS Number 31949-21-0[2]
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
InChI InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
InChIKey GKNCPTLOPRDYMH-UHFFFAOYSA-N
SMILES COc1ccccc1C(=O)CBr
Table 2: Physical and Chemical Properties
PropertyValueReference
Physical State Solid, Crystalline Powder[3]
Color White to off-white[3]
Melting Point 43-45 °C[3]
Boiling Point 130 °C at 1 mmHg[3]
Solubility Insoluble in water. Soluble in DMSO, methanol, and most organic solvents.[1]
Flash Point 113 °C (closed cup)[3]
Storage Temperature 2-8°C[3]

Synthesis and Purification

The synthesis of this compound typically involves the α-bromination of 2'-methoxyacetophenone (B1218423). Several methods have been reported, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.

Experimental Protocol: Synthesis via Bromination with Copper(II) Bromide

This protocol describes a common method for the synthesis of this compound using copper(II) bromide as the brominating agent.

Materials:

Procedure:

  • To a two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add copper(II) bromide (2.2 equivalents) and ethyl acetate.

  • Heat the mixture to 70 °C with stirring under a nitrogen atmosphere for 5 minutes.

  • Slowly add a solution of 2'-methoxyacetophenone (1 equivalent) in chloroform to the reaction mixture.

  • Reflux the reaction mixture for 8 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Purification Protocol: Recrystallization

For further purification, recrystallization can be performed.

Materials:

  • Crude this compound

  • Ethanol (B145695) (or another suitable solvent)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_methoxyacetophenone 2'-Methoxyacetophenone Reaction_Vessel Reflux at 70°C, 8h 2_methoxyacetophenone->Reaction_Vessel CuBr2 Copper(II) Bromide CuBr2->Reaction_Vessel Solvents Ethyl Acetate / Chloroform Solvents->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • 1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

1H NMR (300 MHz, CDCl₃):

  • δ 7.81 (dd, J = 7.8, 1.8 Hz, 1H): Aromatic proton ortho to the carbonyl group.

  • δ 7.52 (td, J = 7.8, 1.8 Hz, 1H): Aromatic proton para to the methoxy (B1213986) group.

  • δ 7.05-6.96 (m, 2H): Aromatic protons ortho and para to the methoxy group.

  • δ 4.61 (s, 2H): Methylene (B1212753) protons of the -COCH₂Br group.

  • δ 3.94 (s, 3H): Methyl protons of the methoxy group (-OCH₃).

13C NMR (75 MHz, CDCl₃):

  • δ 192.3: Carbonyl carbon (C=O).

  • δ 158.8: Aromatic carbon attached to the methoxy group.

  • δ 134.9, 131.6, 124.9, 121.2, 111.7: Aromatic carbons.

  • δ 56.0: Methoxy carbon (-OCH₃).

  • δ 38.0: Methylene carbon (-CH₂Br).

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

  • The FTIR spectrum is typically recorded using the KBr pellet method or as a thin film on NaCl plates.

  • The sample is scanned over the range of 4000-400 cm⁻¹.

Characteristic Peaks:

  • ~1680 cm⁻¹: Strong absorption due to the C=O stretching of the ketone.

  • ~1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the aryl ether.

  • ~750 cm⁻¹: C-H bending of the ortho-disubstituted benzene (B151609) ring.

  • ~680 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Experimental Protocol:

  • Electron Ionization Mass Spectrometry (EI-MS) is commonly used.

  • The sample is introduced into the ion source, and the resulting fragments are analyzed.

Fragmentation Pattern:

  • m/z 228/230 (M⁺): Molecular ion peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

  • m/z 135: A prominent peak corresponding to the [CH₃OC₆H₄CO]⁺ fragment (methoxyphenylacylium ion), formed by the loss of the bromine radical and a methylene group.

  • m/z 107: Loss of CO from the m/z 135 fragment, resulting in the [CH₃OC₆H₄]⁺ ion.

  • m/z 77: Phenyl cation [C₆H₅]⁺.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the α-bromo ketone functionality, which is a potent electrophile susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The bromine atom can be readily displaced by a variety of nucleophiles, making this compound a valuable precursor for the synthesis of more complex molecules.

Example: Reaction with a Thiol this compound can react with thiols (R-SH) in the presence of a base to form α-thio ketones. This reaction is useful in the synthesis of various heterocyclic compounds and other sulfur-containing molecules.

Nucleophilic_Substitution Reactants This compound + R-SH (Nucleophile) Transition_State Transition State Reactants->Transition_State Base Products α-Thio Ketone + HBr Transition_State->Products MurA_Inhibition MurA_Enzyme MurA Enzyme (with active site Cysteine) Covalent_Adduct Covalently Modified MurA (Inactive) MurA_Enzyme->Covalent_Adduct Nucleophilic Attack Inhibitor This compound Inhibitor->Covalent_Adduct

References

Solubility Profile of 2-Bromo-2'-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-2'-methoxyacetophenone in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents available qualitative solubility information and furnishes a detailed experimental protocol for researchers to determine precise solubility parameters. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is utilized.

Core Data Presentation: Solubility of this compound and a Related Isomer

Precise quantitative solubility data for this compound is not readily found in scientific literature. However, qualitative assessments are available. For comparative purposes, the solubility of the related isomer, 2-Bromo-4'-methoxyacetophenone, is also included, which may offer insights into the expected solubility characteristics of the 2'-methoxy variant.

CompoundSolventTemperature (°C)Solubility
This compound WaterNot SpecifiedInsoluble[1]
2-Bromo-4'-methoxyacetophenone Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[2][3][4]
MethanolNot SpecifiedSoluble[2][3][4]
Most Organic SolventsNot SpecifiedSoluble[2][3][4]
ChloroformNot SpecifiedSlightly Soluble[2]
WaterNot SpecifiedPartly Miscible[2][3][4]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standardized and widely accepted method for determining the equilibrium solubility of a solid organic compound in a given solvent.

1. Principle:

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

2. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Thermostatically controlled centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Vials for sample collection

3. Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of flasks. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each flask.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the flasks from the shaker.

    • Allow the flasks to stand at the constant temperature to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at the same constant temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve.

4. Data Reporting:

  • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L).

  • Report the temperature at which the solubility was determined.

  • It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute B Add Known Volume of Solvent A->B to flask C Agitate at Constant Temperature B->C seal & place in shaker D Centrifuge C->D after equilibration E Filter Supernatant D->E collect supernatant F Dilute Sample E->F prepare for analysis G Quantify by HPLC F->G inject into instrument

Caption: Experimental workflow for solubility determination.

References

2-Bromo-2'-methoxyacetophenone safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Bromo-2'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 31949-21-0). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures. This document is intended for professionals in research and drug development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various synthetic processes.[1] Accurate identification and knowledge of its physical properties are crucial for safe handling.

PropertyValueSource(s)
CAS Number 31949-21-0[2][3]
Molecular Formula C₉H₉BrO₂[2][3][4]
Molecular Weight 229.07 g/mol [2][4][5]
Synonyms 2-Methoxyphenacyl bromide, o-Methoxy phenacylbromide, Ethanone, 2-bromo-1-(2-methoxyphenyl)-[3][4][6]
Appearance White to greyish-green crystalline powder[1]
Melting Point 43-45 °C[1][2][6]
Boiling Point 130 °C @ 1 mmHg[1][2][6]
Solubility Insoluble in water[1]
Storage Temperature 2-8°C[2][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[7] The primary hazards associated with this compound are its corrosive nature and its potential to cause severe tissue damage upon contact.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BGHS05DangerH314: Causes severe skin burns and eye damage.[2][5][6]
Serious Eye Damage/Eye Irritation1GHS05DangerH314: Causes severe skin burns and eye damage.[6]
Acute Toxicity, Oral4GHS07WarningHarmful if swallowed.[8]
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation.[5]

Additional Hazards:

  • Lachrymator: This substance is a lachrymator, meaning it can irritate the eyes and cause tearing.[5][6]

  • Moisture Sensitive: The compound is sensitive to moisture.[6]

The following diagram illustrates the logical flow of hazard identification.

Hazard_Identification cluster_hazards Hazard Identification Compound This compound Corrosive Corrosive Compound->Corrosive Harmful Harmful if Swallowed Compound->Harmful Irritant Respiratory Irritant Compound->Irritant Lachrymator Lachrymator Compound->Lachrymator

Hazard Identification Flowchart

Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to prevent exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][8]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][8] Contaminated clothing should be removed immediately and washed before reuse.[9]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[2][8]

The decision-making process for selecting the appropriate PPE is outlined in the diagram below.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection Start Handling this compound CheckVentilation Is adequate ventilation (fume hood) available? Start->CheckVentilation WearRespirator Wear approved respirator CheckVentilation->WearRespirator No StandardPPE Mandatory PPE: - Chemical Goggles - Face Shield - Protective Gloves - Lab Coat CheckVentilation->StandardPPE Yes WearRespirator->StandardPPE

PPE Selection Workflow

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. Always seek medical attention after any exposure.

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][10]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9][10]

The following diagram outlines the emergency response workflow in case of an accidental exposure.

Emergency_Response cluster_emergency Emergency Response Workflow Exposure Accidental Exposure Occurs IdentifyRoute Identify Route of Exposure Exposure->IdentifyRoute Inhalation Inhalation: Move to fresh air, give artificial respiration if needed. IdentifyRoute->Inhalation Inhalation Skin Skin Contact: Flush with water for 15+ min, remove contaminated clothing. IdentifyRoute->Skin Skin Eye Eye Contact: Rinse with water for 15+ min, remove contacts. IdentifyRoute->Eye Eye Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. IdentifyRoute->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

Emergency Response Protocol

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

ParameterRecommendationSource(s)
Storage Condition Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C.[2][6]
Stability Stable under recommended storage conditions. Moisture sensitive.[6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[6]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide.[6]

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3. Avoid breathing dust and contact with the substance.[10]

  • Environmental Precautions: Prevent the product from entering drains.[10]

  • Containment and Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, the available data indicates significant hazards.

EffectDescriptionSource(s)
Acute Toxicity Harmful if swallowed.[8]
Skin Corrosion/Irritation Causes severe skin burns. Classified as a dermatotoxin.[5][8]
Serious Eye Damage/Irritation Causes serious eye damage. It is a lachrymator.[5][8]
Respiratory Irritation May cause respiratory irritation. Inhalation can lead to toxic pneumonitis.[5]
Germ Cell Mutagenicity No data available.[6]
Carcinogenicity No data available.[6]
Reproductive Toxicity No data available.[8]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste. Do not allow it to enter the environment.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Spectroscopic Analysis of 2-Bromo-2'-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-2'-methoxyacetophenone (CAS No: 31949-21-0). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available experimental data for Mass Spectrometry and Infrared (IR) Spectroscopy, alongside predicted Nuclear Magnetic Resonance (NMR) data, and detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 7.6Multiplet2HAromatic (H adjacent to C=O)
~7.5 - 7.3Multiplet2HAromatic
~4.5Singlet2H-COCH₂Br
~3.9Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~192C=OKetone Carbonyl
~158Aromatic CC-OCH₃
~134Aromatic CH
~131Aromatic CH
~128Aromatic CC-C=O
~121Aromatic CH
~112Aromatic CH
~56CH₃-OCH₃
~35CH₂-CH₂Br
Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O (Ketone) Stretch
~1600, ~1480, ~1440Medium-StrongAromatic C=C Stretch
~1250StrongC-O (Aryl Ether) Stretch
~750StrongC-H (Aromatic) Bend
~680MediumC-Br Stretch
Mass Spectrometry (MS)

The following data is derived from the electron ionization (EI) mass spectrum from the NIST database.[2] The molecular weight of this compound is 229.07 g/mol .[2]

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound

m/zRelative IntensityAssignment
229/231Moderate[M]⁺, Molecular ion peak (presence of Br isotopes)
135High[M - CH₂Br]⁺
107Moderate[C₇H₇O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Obtain a single-pulse ¹H spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Set an appropriate spectral width (e.g., 0 to 220 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).

  • Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structural Elucidation and Verification NMR->Structure_Elucidation Functional Groups, Connectivity IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight, Fragmentation

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

An In-depth Technical Guide to 2-Bromo-2'-methoxyacetophenone: Synthesis, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2'-methoxyacetophenone, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its commercial availability from key suppliers, provides an exemplary experimental protocol for its application in the synthesis of substituted benzofurans, and outlines a typical synthetic workflow.

Core Properties and Commercial Availability

This compound, also known as 2-Methoxyphenacyl bromide, is a valuable reagent in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive α-bromo ketone and a methoxy-substituted aromatic ring, allows for its versatile use in the construction of complex molecular architectures.

Key Suppliers and Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 97-98%. The following table summarizes the offerings from several key suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich (Merck) 2-Bromo-2′-methoxyacetophenone31949-21-098%5g, 10g
Thermo Scientific Chemicals This compound, 98%31949-21-098%1g, 5g, 25g
Fisher Scientific This compound 98%31949-21-098%10g
Santa Cruz Biotechnology 2-Bromo-2′-methoxyacetophenone31949-21-0-Inquire
Chem-Impex International 2-Bromo-3'-methoxyacetophenone5000-65-7≥ 98%Inquire

Application in Heterocyclic Synthesis: A Representative Experimental Protocol

This compound is a precursor for the synthesis of various heterocyclic compounds, including benzofurans, which are prevalent scaffolds in many biologically active molecules. The following protocol describes a general procedure for the synthesis of a 2-aroyl-2,3-dihydrobenzofuran derivative through the reaction of this compound with a substituted phenol (B47542). This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.

Synthesis of 2-(2-Methoxyphenyl)-2,3-dihydrobenzofuran-3-one from this compound and Salicylaldehyde (B1680747)

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of salicylaldehyde (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-methoxyphenyl)-2,3-dihydrobenzofuran-3-one.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow and Logical Relationships

The synthesis of 2-aroyl-2,3-dihydrobenzofurans from this compound and a phenol derivative follows a logical sequence of chemical transformations. This workflow can be visualized to better understand the progression from starting materials to the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 2_Bromo_2_methoxyacetophenone This compound Reaction_Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 2_Bromo_2_methoxyacetophenone->Reaction_Conditions + Substituted_Phenol Substituted Phenol (e.g., Salicylaldehyde) Substituted_Phenol->Reaction_Conditions + O_Alkylation O-Alkylated Intermediate Reaction_Conditions->O_Alkylation Forms Intramolecular_Cyclization Intramolecular Cyclization O_Alkylation->Intramolecular_Cyclization Undergoes Final_Product 2-Aroyl-2,3-dihydrobenzofuran Derivative Intramolecular_Cyclization->Final_Product Yields

Synthetic workflow for 2-aroyl-2,3-dihydrobenzofuran synthesis.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications and handling procedures, it is imperative to consult the safety data sheets (SDS) provided by the suppliers and relevant scientific literature.

Methodological & Application

Application Notes and Protocols for the Bromination of 2'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the bromination of 2'-methoxyacetophenone (B1218423), a key reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols outlined below describe two primary mechanistic pathways: α-bromination of the acetyl group and electrophilic aromatic substitution on the phenyl ring. The choice of reaction conditions dictates the regioselectivity of the bromination.

Introduction

2'-Methoxyacetophenone is a versatile starting material in organic synthesis. Its structure, featuring a methoxy-activated aromatic ring and a reactive acetyl group, allows for selective functionalization at different positions. Bromination of this molecule can yield either α-bromo-2'-methoxyacetophenone, a valuable precursor for the synthesis of various heterocyclic compounds, or ring-brominated products, which are important building blocks in medicinal chemistry. Understanding and controlling the bromination mechanism is therefore crucial for achieving the desired synthetic outcomes.

Two principal mechanisms govern the bromination of 2'-methoxyacetophenone:

  • α-Bromination: This reaction occurs at the carbon atom adjacent to the carbonyl group (the α-carbon). The mechanism proceeds through an acid-catalyzed enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group increases the acidity of the α-hydrogens, facilitating their removal and subsequent reaction with an electrophilic bromine source.

  • Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2] The acetyl group (-COCH₃), conversely, is a deactivating group and a meta-director. The interplay of these two substituents and the reaction conditions determine the position of bromination on the aromatic ring.

Data Presentation

The following tables summarize the quantitative data for the starting material and the products of the two bromination pathways.

Table 1: Physicochemical and Spectroscopic Data of 2'-Methoxyacetophenone (Starting Material)

PropertyValue
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point245-248 °C
¹H NMR (CDCl₃, 90 MHz), δ (ppm)7.71 (d, 1H), 7.42 (t, 1H), 6.94 (t, 1H), 6.90 (d, 1H), 3.85 (s, 3H, -OCH₃), 2.58 (s, 3H, -COCH₃)[3]
IR (condensed phase), ν (cm⁻¹)3075, 2945, 2840 (C-H), 1675 (C=O), 1600, 1490 (C=C aromatic), 1246, 1023 (C-O)[3]

Table 2: Quantitative Data for the α-Bromination of 2'-Methoxyacetophenone

Product2-Bromo-2'-methoxyacetophenone
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
AppearanceSolid
Melting Point43-45 °C
YieldUp to 96%
¹H NMRNot explicitly found, but expected to show a singlet for the -COCH₂Br protons around 4.4 ppm.
¹³C NMRNot explicitly found.
IR (gas phase), ν (cm⁻¹)Available in the NIST Chemistry WebBook

Table 3: Quantitative Data for the Electrophilic Aromatic Bromination of 2'-Methoxyacetophenone

Product5-Bromo-2-methoxyacetophenone
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
AppearanceOff-white to light yellow solid[4]
Melting Point39 °C[4]
YieldHigh yields reported for similar activated systems.
¹H NMRNot explicitly found, but would show characteristic aromatic splitting patterns reflecting the new substitution.
¹³C NMRNot explicitly found.
IRNot explicitly found.

Experimental Protocols

Protocol 1: α-Bromination of 2'-Methoxyacetophenone

This protocol is adapted from a general procedure for the α-bromination of acetophenones using copper(II) bromide.

Materials:

Procedure:

  • In a two-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add copper(II) bromide.

  • Add a mixture of ethyl acetate and chloroform as the solvent.

  • Begin stirring the mixture and heat to reflux under a nitrogen atmosphere.

  • Once at reflux, add 2'-methoxyacetophenone to the reaction mixture.

  • Continue to heat at reflux for the time specified in the original literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper salts.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Electrophilic Aromatic Bromination of 2'-Methoxyacetophenone

This protocol is a general method for the regioselective bromination of activated aromatic compounds. Given that the methoxy group is a strong ortho, para-director and the acetyl group is a meta-director, the major product is expected to be 5-bromo-2-methoxyacetophenone due to steric hindrance at the ortho position.

Materials:

  • 2'-Methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Catalyst (e.g., a mild Lewis acid or a protic acid, to be determined based on optimization)

  • Round-bottomed flask

  • Stirring apparatus

  • Protection from light (e.g., aluminum foil)

Procedure:

  • In a round-bottomed flask, dissolve 2'-methoxyacetophenone in acetonitrile.

  • Add the catalyst to the solution.

  • While stirring and protecting the reaction from light, add N-bromosuccinimide portion-wise.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 12 hours), monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate 5-bromo-2-methoxyacetophenone.[4]

Mandatory Visualization

alpha_bromination cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 2_methoxyacetophenone 2'-Methoxyacetophenone enol Enol Intermediate 2_methoxyacetophenone->enol H⁺ catalyst Br2 Br₂ attack Nucleophilic Attack Br2->attack enol->attack alpha_bromo_product This compound attack->alpha_bromo_product HBr HBr attack->HBr

Caption: Mechanism of α-bromination of 2'-methoxyacetophenone.

aromatic_bromination cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 2_methoxyacetophenone 2'-Methoxyacetophenone sigma_complex Sigma Complex (Arenium Ion) 2_methoxyacetophenone->sigma_complex Br_plus Br⁺ (from NBS/catalyst) Br_plus->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation aromatic_bromo_product 5-Bromo-2-methoxyacetophenone deprotonation->aromatic_bromo_product H_plus H⁺ deprotonation->H_plus

Caption: Mechanism of electrophilic aromatic bromination of 2'-methoxyacetophenone.

References

Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a significant class of organic compounds belonging to the flavonoid family.[1][2] They serve as crucial biosynthetic precursors to flavonoids and isoflavonoids in plants.[2] The versatile biological activities of chalcones, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[3][4][5] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[1][3][6][7]

These application notes provide a detailed protocol for the synthesis of a chalcone (B49325) derivative using 2-Bromo-2'-methoxyacetophenone as the ketone precursor. The protocol is based on the well-established Claisen-Schmidt condensation reaction.[8][9]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative chalcone, (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, which would be analogous to the product derived from this compound after substitution of the bromine atom. The spectral data provided are typical values for chalcones based on literature.[8][10][11]

ParameterExpected Value
Reaction Yield 85-95%
Melting Point Varies with the specific chalcone
IR (Infrared) Spectroscopy (cm⁻¹)
   C=O (carbonyl) stretch1630-1690
   C=C (alkene) stretch1550-1610
   Ar-H (aromatic) stretch3000-3100
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy (δ, ppm)
   α-vinylic proton (doublet)7.1 - 7.8
   β-vinylic proton (doublet)7.5 - 8.3
   Aromatic protons6.8 - 8.0
   Methoxy (-OCH₃) protons (singlet)~3.9
¹³C NMR Spectroscopy (δ, ppm)
   C=O (carbonyl) carbon185-195
   α-vinylic carbon118-128
   β-vinylic carbon138-148
Mass Spectrometry (m/z)
   Molecular Ion Peak (M⁺)Corresponds to the molecular weight of the synthesized chalcone

Experimental Protocol

This protocol details the synthesis of a chalcone via the Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Dichloromethane or Ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol (20-30 mL).

  • Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1 equivalent).

  • Base Addition: Prepare a 40-50% aqueous solution of NaOH or KOH. Cool the reaction mixture in an ice bath. Slowly add the basic solution dropwise to the reaction mixture with vigorous stirring. The addition should take approximately 20-30 minutes.

  • Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. A color change or formation of a precipitate may be observed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding 10% HCl solution until the pH is neutral. This will cause the chalcone to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol. If further purification is required, column chromatography on silica gel can be performed using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterization: Characterize the purified chalcone using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound and Benzaldehyde in Ethanol start->dissolve cool Cool Reaction Mixture in Ice Bath dissolve->cool add_base Slowly Add Aqueous NaOH/KOH cool->add_base react Stir at Room Temperature (4-6 hours) add_base->react workup Pour into Ice Water react->workup neutralize Neutralize with 10% HCl workup->neutralize filter Filter Precipitate neutralize->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry purify Recrystallize from Ethanol dry->purify characterize Characterize Product (IR, NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of chalcones.

Signaling Pathway Relevance

Chalcones have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, some chalcones can inhibit the NF-κB signaling pathway, which is a key regulator of inflammatory responses. Others have been found to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. The specific biological activity of a chalcone is highly dependent on the substitution pattern on its aromatic rings. Therefore, the synthesis of novel chalcones, such as those derived from this compound, is a promising avenue for the discovery of new therapeutic agents.

signaling_pathway chalcone Chalcone Derivative nfkb NF-κB Pathway chalcone->nfkb Inhibition apoptosis Apoptosis Pathway chalcone->apoptosis Induction inflammation Inflammation nfkb->inflammation Leads to cancer Cancer Cell Proliferation apoptosis->cancer Inhibition

Caption: Chalcones' role in key signaling pathways.

References

Application Notes and Protocols: 2-Bromo-2'-methoxyacetophenone as a Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-2'-methoxyacetophenone as a crucial intermediate in the synthesis of pharmaceutical compounds. The primary focus of this document is on its application in the development of novel antibacterial agents through the inhibition of the MurA enzyme, a key player in bacterial cell wall biosynthesis.

Application Note 1: Inhibition of Bacterial Cell Wall Synthesis via MurA Enzyme

Introduction:

This compound has been identified as a potent and irreversible inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] MurA is a critical enzyme in the cytoplasmic stage of bacterial peptidoglycan biosynthesis, catalyzing the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).[2][3] This reaction is the first committed step in the pathway leading to the formation of the bacterial cell wall, which is essential for bacterial viability and structural integrity. The absence of a human homologue for MurA makes it an attractive target for the development of selective antibacterial agents.

Mechanism of Action:

This compound acts as a covalent inhibitor of MurA. The electrophilic α-carbon of the bromoacetyl group reacts with the nucleophilic thiol group of a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[4] This covalent modification of the enzyme leads to its irreversible inactivation, thereby blocking the peptidoglycan synthesis pathway and ultimately causing bacterial cell lysis and death. The reported IC50 value for the inhibition of E. coli MurA by this compound is 0.38 µM.[1]

Therapeutic Potential:

The targeted inhibition of MurA by compounds derived from this compound presents a promising strategy for the development of new antibacterial drugs. This is particularly relevant in the face of rising antibiotic resistance to existing drug classes. The unique mechanism of action, targeting a highly conserved bacterial enzyme, suggests the potential for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Signaling Pathway Diagram: Inhibition of Peptidoglycan Biosynthesis

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) MurA->EP_UNAG Catalysis Lipid_I Lipid I EP_UNAG->Lipid_I Further Steps (MurB-F) Lipid_II Lipid II Lipid_I->Lipid_II Lipid_II_mem Lipid II Lipid_II->Lipid_II_mem Translocation Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II_mem->Peptidoglycan Transglycosylation & Transpeptidation Inhibitor 2-Bromo-2'-methoxy- acetophenone-derived Inhibitor Inhibitor->MurA Covalent Inhibition (irreversible)

Caption: Inhibition of the bacterial peptidoglycan synthesis pathway by a this compound-derived inhibitor targeting the MurA enzyme.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 2'-methoxyacetophenone (B1218423).

Materials:

  • 2'-Methoxyacetophenone

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Chloroform (B151607) (CHCl₃)

  • Nitrogen gas (N₂)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add copper(II) bromide (2.0 equivalents).

  • Add a mixture of ethyl acetate and chloroform as the solvent.

  • Heat the mixture to reflux (approximately 70 °C) with stirring under a nitrogen atmosphere.

  • Add 2'-methoxyacetophenone (1.0 equivalent) to the refluxing mixture.

  • Maintain the reaction at reflux for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the copper salts.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Quantitative Data Summary:

ParameterValue
Molar Ratio (CuBr₂:Substrate)2.2 : 1
SolventEthyl acetate / Chloroform
Reaction Temperature70 °C (Reflux)
Reaction Time8 hours
Typical Yield~89%
Protocol 2: General Procedure for the Synthesis of a MurA Inhibitor Precursor

This protocol outlines a general method for the synthesis of a chalcone (B49325) derivative from this compound, which can serve as a precursor for more complex MurA inhibitors.

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) and the substituted benzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of NaOH or KOH in ethanol to the cooled mixture with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by filtration.

  • Wash the solid with cold water until the washings are neutral to litmus.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data Summary (Example):

ParameterValue
Molar Ratio (Acetophenone:Aldehyde:Base)1 : 1 : 1.2
SolventEthanol
Reaction Temperature0 °C to Room Temperature
Reaction Time24-48 hours
Typical Yield60-80% (structure dependent)
Protocol 3: MurA Inhibition Assay

This protocol describes a general in vitro assay to evaluate the inhibitory activity of compounds derived from this compound against the MurA enzyme.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.8)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, UNAG, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding MurA enzyme and PEP to each well.

  • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data Summary:

ParameterConcentration/Condition
UNAG Concentration200 µM
PEP Concentration100 µM
MurA ConcentrationEnzyme-dependent (e.g., 250 nM)
Incubation Temperature37 °C
Incubation Time30 minutes

Workflow Diagram: Drug Discovery Process

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start 2-Bromo-2'- methoxyacetophenone synthesis Synthesis of Inhibitor Candidates start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro MurA Inhibition Assay purification->in_vitro mic Determination of Minimum Inhibitory Concentration (MIC) in_vitro->mic sar Structure-Activity Relationship (SAR) Studies mic->sar sar->synthesis Iterative Design admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy (Animal Models) admet->in_vivo toxicology Toxicology Studies in_vivo->toxicology end Lead Candidate for Clinical Trials toxicology->end

Caption: A generalized workflow for the discovery and development of antibacterial agents starting from this compound.

References

Application Notes and Protocols for Nucleophilic Substitution with 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-methoxyacetophenone is a versatile bifunctional molecule featuring a reactive α-bromo ketone moiety. This structural motif makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The presence of the methoxy (B1213986) group on the aromatic ring can also influence the reactivity and properties of the resulting products. These derivatives are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry and drug development due to their potential biological activities.

This document provides detailed experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, carboxylates, thiophenols, and phenols.

Reaction Mechanism and Workflow

The nucleophilic substitution reactions of this compound, an α-halo ketone, typically proceed via an S(_N)2 mechanism. In this bimolecular process, the nucleophile directly attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion in a single, concerted step. The carbonyl group adjacent to the reaction center enhances the electrophilicity of the α-carbon, facilitating the attack by the nucleophile.

experimental_workflow start Start reactants Dissolve this compound and Nucleophile in Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux) reactants->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolate Pure Product purification->product synthesis_pathways start This compound sub_amine Amine Derivative start->sub_amine + Amine (e.g., Pyrrolidine) sub_ester Ester Derivative start->sub_ester + Carboxylate (e.g., NaOAc) sub_thioether Thioether Derivative start->sub_thioether + Thiol (e.g., Thiophenol) sub_ether Ether Derivative start->sub_ether + Phenol

Application Notes and Protocols: Leveraging 2-Bromo-2'-methoxyacetophenone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Bromo-2'-methoxyacetophenone and its isomers as key building blocks in the synthesis of potent kinase inhibitors. The protocols detailed below focus on the construction of a 2-aminothiazole (B372263) scaffold, a privileged structure in kinase inhibitor design, through the Hantzsch thiazole (B1198619) synthesis. The application of this methodology is exemplified by the synthesis of allosteric inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a crucial target in oncology and other therapeutic areas.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a versatile bifunctional reagent containing a reactive α-bromoketone moiety. This functional group readily participates in cyclization reactions to form various heterocyclic systems that are central to the structure of many kinase inhibitors. The methoxy-substituted phenyl ring allows for further functionalization and can play a crucial role in establishing specific interactions within the kinase active site or allosteric pockets.

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant (such as thiourea), is a primary application of this compound in this context. The resulting 2-aminothiazole core serves as a foundational scaffold for the development of inhibitors targeting a wide range of kinases, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and as detailed herein, Protein Kinase CK2.[1][2][3]

Application Example: Synthesis of 2-Aminothiazole-Based Allosteric CK2 Inhibitors

This section details the synthesis of a 2-aminothiazole derivative, a known scaffold for allosteric inhibitors of Protein Kinase CK2, utilizing a methoxy-substituted 2-bromoacetophenone. While the specific example from the literature employs the 3-methoxy isomer, the synthetic protocol is directly applicable to the 2'-methoxy isomer requested.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3'-methoxyacetophenone [2]

This protocol describes the synthesis of the α-bromoketone intermediate from the corresponding acetophenone.

  • Materials:

    • 3-Methoxyacetophenone

    • Bromine

    • Chloroform (CHCl₃)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve 3-methoxyacetophenone (1 equivalent) in chloroform.

    • Slowly add bromine (1 equivalent) to the solution at room temperature.

    • Stir the reaction mixture until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to precipitate the product.

    • Filter the resulting solid to obtain 2-bromo-3'-methoxyacetophenone as a yellow solid. The product can be used in the next step without further purification.

Protocol 2: Hantzsch Thiazole Synthesis of a 2-Aminothiazole Derivative [2]

This protocol outlines the cyclization reaction to form the core 2-aminothiazole scaffold.

  • Materials:

  • Procedure:

    • Dissolve 2-bromo-3'-methoxyacetophenone (1 equivalent) in ethanol.

    • Add thiourea (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce precipitation.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The resulting 2-amino-4-(3-methoxyphenyl)thiazole can be further purified by recrystallization or column chromatography.

Quantitative Data: Inhibitory Activity of Aminothiazole Derivatives against Protein Kinase CK2

The following table summarizes the inhibitory activity of exemplary 2-aminothiazole derivatives against Protein Kinase CK2, demonstrating the potential of this scaffold.

Compound IDStructureTarget KinaseIC₅₀ (µM)Reference
1 2-aminothiazoleCK2α>100[2]
2 N-(thiazol-2-yl)acetamideCK2α>100[2]
3 Phenyl-substituted aminothiazoleCK2α20[2]
4 Optimized phenyl-substituted aminothiazoleCK2α3.4[2]

Table 1: Inhibitory concentrations (IC₅₀) of various 2-aminothiazole derivatives against the catalytic subunit of Protein Kinase CK2 (CK2α). The data illustrates the hit-to-lead optimization process starting from a simple 2-aminothiazole scaffold.[2]

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 3_Methoxyacetophenone 3_Methoxyacetophenone 2_Bromo_3_methoxyacetophenone 2_Bromo_3_methoxyacetophenone 3_Methoxyacetophenone->2_Bromo_3_methoxyacetophenone Bromination (Protocol 1) Thiourea Thiourea 2_Aminothiazole_Derivative 2_Aminothiazole_Derivative Thiourea->2_Aminothiazole_Derivative 2_Bromo_3_methoxyacetophenone->2_Aminothiazole_Derivative Hantzsch Synthesis (Protocol 2)

Caption: Synthetic route to 2-aminothiazole kinase inhibitor scaffold.

Protein Kinase CK2 Signaling Pathway

CK2_Signaling_Pathway cluster_input Upstream Signals cluster_core CK2 Core cluster_output Downstream Effects Growth_Factors Growth_Factors CK2 Protein Kinase CK2 Growth_Factors->CK2 Stress_Signals Stress_Signals Stress_Signals->CK2 Cell_Proliferation Cell_Proliferation CK2->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition CK2->Apoptosis_Inhibition Angiogenesis Angiogenesis CK2->Angiogenesis DNA_Repair DNA_Repair CK2->DNA_Repair Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CK2 Allosteric Inhibition

Caption: Overview of the Protein Kinase CK2 signaling pathway and its inhibition.

Conclusion

This compound and its isomers are valuable precursors for the synthesis of kinase inhibitors, particularly those based on the 2-aminothiazole scaffold. The Hantzsch thiazole synthesis provides a reliable and efficient method for constructing this core structure. The resulting compounds have shown significant inhibitory activity against key oncogenic kinases like Protein Kinase CK2, highlighting the potential of this synthetic strategy in the development of novel therapeutics. The provided protocols and data serve as a foundation for researchers to explore this chemical space further in their drug discovery efforts.

References

Protecting Group Strategies Utilizing 2-Bromo-2'-methoxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-bromo-2'-methoxyacetophenone as a photolabile protecting group for carboxylic acids and phosphates. The 2'-methoxyphenacyl (MP) group introduced by this reagent offers the advantage of removal under mild UV photolysis conditions, providing temporal and spatial control over the release of the active molecule.

Introduction

Photoremovable protecting groups (PPGs), often referred to as caging groups, are invaluable tools in chemical synthesis and chemical biology. They allow for the temporary masking of a functional group, which can be later unveiled with high precision using light. This compound is a versatile reagent for the introduction of the 2'-methoxyphenacyl (MP) photolabile protecting group. The MP group is particularly useful for protecting carboxylic acids and phosphates, finding applications in drug delivery, the synthesis of complex molecules, and the controlled release of bioactive compounds.

The protection reaction proceeds via a nucleophilic substitution where the carboxylate or phosphate (B84403) anion displaces the bromide from this compound. The resulting ester can be cleaved by irradiation with UV light, typically around 350 nm, to regenerate the free acid and produce byproducts derived from the protecting group.

Protection of Carboxylic Acids

The 2'-methoxyphenacyl group is an effective photoremovable protecting group for carboxylic acids. The protection is typically achieved by reacting the carboxylic acid with this compound in the presence of a non-nucleophilic base.

Experimental Protocol: Protection of a Generic Carboxylic Acid (R-COOH)

Materials:

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).

  • Stir the solution at room temperature for 10 minutes to form the carboxylate salt.

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2'-methoxyphenacyl ester.

Deprotection Protocol: Photocleavage of a 2'-Methoxyphenacyl Ester

Materials:

  • 2'-Methoxyphenacyl ester

  • Solvent (e.g., ethanol, diethyl ether, or a mixture of acetonitrile (B52724) and water)

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the 2'-methoxyphenacyl ester in a suitable solvent in a quartz or Pyrex reaction vessel. The choice of solvent can influence the reaction rate and byproduct formation.

  • Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the protecting group.

  • Irradiate the solution with a UV lamp while maintaining a gentle stream of the inert gas. The irradiation time will depend on the substrate, concentration, and lamp intensity. Monitor the reaction by TLC or HPLC.

  • Once the deprotection is complete, remove the solvent under reduced pressure.

  • The crude product containing the deprotected carboxylic acid and photolysis byproducts can be further purified by standard methods such as extraction or chromatography.

Protection of Phosphates

The protection of phosphate groups is crucial in the synthesis of oligonucleotides and phosphorylated biomolecules. The 2'-methoxyphenacyl group can be employed as a photolabile protecting group for phosphates, analogous to its use with carboxylic acids.

Experimental Protocol: Protection of a Generic Phosphate (R-OPO₃H₂)

Materials:

  • Phosphate monoester (e.g., as its salt)

  • This compound

  • A non-nucleophilic base (e.g., cesium carbonate or a hindered amine)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Purification reagents as required

Procedure:

  • To a suspension of the phosphate salt (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or ³¹P NMR). The reaction time can vary from several hours to overnight.

  • Work-up the reaction mixture by filtering off any insoluble salts and removing the solvent under reduced pressure.

  • Purify the resulting 2'-methoxyphenacyl protected phosphate ester by chromatography (e.g., silica gel or ion-exchange chromatography, depending on the properties of the product).

Deprotection Protocol: Photocleavage of a 2'-Methoxyphenacyl Phosphate Ester

The deprotection of 2'-methoxyphenacyl protected phosphates follows a similar procedure to that of the corresponding carboxylate esters.

Materials and Procedure:

Follow the same materials and procedure as outlined in the deprotection protocol for 2'-methoxyphenacyl carboxylate esters. The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the protection and deprotection strategies involving this compound. Please note that yields can be highly substrate-dependent and the provided values are indicative.

Process Functional Group Typical Reagents and Conditions Typical Yield Deprotection Conditions Deprotection Yield Quantum Yield (Φ)
Protection Carboxylic AcidR-COOH, this compound, TEA, DMF, rt, 16-24h70-95%---
Protection PhosphateR-OPO₃⁻ M⁺, this compound, DMF, rt60-85%---
Deprotection Carboxylic EsterUV light (λ > 300 nm), Ethanol or Acetonitrile/H₂O>90%-0.1 - 0.3
Deprotection Phosphate EsterUV light (λ > 300 nm), Acetonitrile/H₂O>90%-~0.01 - 0.1

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its ability to introduce a photochemically cleavable protecting group. The overall workflow involves three key stages: protection, purification of the protected compound, and deprotection by photolysis to release the active molecule.

experimental_workflow cluster_protection Protection Stage cluster_purification Purification Stage cluster_deprotection Deprotection Stage Start Carboxylic Acid / Phosphate Reaction Protection Reaction (Esterification) Start->Reaction Reagent This compound + Base (e.g., TEA) Reagent->Reaction Purification Work-up & Purification Reaction->Purification Protected Protected Compound (2'-Methoxyphenacyl Ester) Purification->Protected Photolysis Photolysis (UV Light) Protected->Photolysis Deprotected Deprotected Molecule Photolysis->Deprotected Byproducts Photochemical Byproducts Photolysis->Byproducts

Caption: Experimental workflow for the protection and photolytic deprotection of functional groups.

The mechanism of protection is a standard Sₙ2 reaction. The photocleavage mechanism for phenacyl esters is more complex and can proceed through different pathways depending on the substitution pattern and the reaction conditions. For 2'-methoxyphenacyl esters, it is believed to proceed via an excited triplet state.

protection_deprotection_mechanism cluster_protection Protection Mechanism (SN2) cluster_deprotection Simplified Deprotection Pathway (Photolysis) Carboxylate R-COO⁻ TS [R-COO---CH₂---Br]⁻ (Transition State) Carboxylate->TS Bromo Br-CH₂-CO-Ar(OMe) Bromo->TS Product R-COO-CH₂-CO-Ar(OMe) TS->Product Protected R-COO-CH₂-CO-Ar(OMe) Excited [R-COO-CH₂-CO-Ar(OMe)]* (Excited State) Protected->Excited Cleavage Bond Cleavage Excited->Cleavage Deprotected R-COOH Cleavage->Deprotected Byproduct Byproducts Cleavage->Byproduct

Caption: Simplified reaction mechanisms for protection and photolytic deprotection.

Application Notes and Protocols for Photocatalytic Applications of 2-Bromo-2'-methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-methoxyacetophenone and its derivatives are emerging as a class of compounds with significant potential in photocatalysis. Their inherent photochemical properties, stemming from the acetophenone (B1666503) chromophore, allow them to act as potent photosensitizers. Upon absorption of ultraviolet (UV) or visible light, these molecules can transition to an excited triplet state, enabling a variety of energy and electron transfer processes. This reactivity opens avenues for their application in organic synthesis, environmental remediation, and the development of novel photodynamic therapies.

These application notes provide an overview of the potential photocatalytic applications of this compound derivatives, detailed experimental protocols for their synthesis and use in representative photocatalytic reactions, and a summary of relevant quantitative data to guide researchers in this field. While specific data for this compound is limited, the provided protocols and data for related acetophenone derivatives serve as a strong foundation for exploring its photocatalytic capabilities.

General Photosensitization Mechanism

Acetophenone derivatives typically operate as photosensitizers. The process begins with the absorption of a photon, which excites the molecule to a singlet state. Through a rapid process called intersystem crossing, the molecule transitions to a more stable and longer-lived triplet state. This triplet state is the primary photoactive species, capable of interacting with other molecules through energy or electron transfer.

G cluster_ground_state Ground State cluster_reaction_pathways Reaction Pathways GS Acetophenone Derivative (S₀) SS Singlet Excited State (S₁) GS->SS Light Absorption (hν) TS Triplet Excited State (T₁) SS->TS ET Electron Transfer (Redox Reactions) TS->ET e⁻ Transfer to/from Substrate EnT Energy Transfer (Sensitization) TS->EnT Energy Transfer to Substrate

Caption: General mechanism of acetophenone photosensitization.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the bromination of the corresponding 2'-methoxyacetophenone (B1218423). Copper(II) bromide is an effective brominating agent for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2'-Methoxyacetophenone

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Chloroform (CHCl₃)

  • Nitrogen gas (N₂)

  • Two-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a two-necked round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add Copper(II) bromide (2.0 equivalents).

  • Add ethyl acetate to the flask and stir the mixture at 70°C for 5 minutes.

  • Dissolve 2'-methoxyacetophenone (1.0 equivalent) in chloroform.

  • Slowly add the 2'-methoxyacetophenone solution to the stirred CuBr₂ suspension.

  • Reflux the reaction mixture for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the copper salts and wash the solid residue with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Photocatalytic Applications and Protocols

While specific photocatalytic applications for this compound are still under exploration, its structural similarity to other photocatalytically active acetophenone derivatives suggests its utility in a range of organic transformations. Below are exemplary protocols where such a derivative could function as a photosensitizer.

Photocatalytic [2+2] Cycloaddition

Acetophenone derivatives can act as photosensitizers to promote [2+2] cycloaddition reactions, which are valuable for the synthesis of cyclobutane (B1203170) rings.

Experimental Protocol: Materials:

  • Alkene substrate (e.g., cyclohexene)

  • This compound derivative (as photosensitizer, 5-10 mol%)

  • Acetonitrile (or other suitable solvent)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bar

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate and the this compound derivative in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the triplet state of the photosensitizer.

  • Seal the reaction vessel and place it in a photochemical reactor equipped with a UV lamp.

  • Irradiate the stirred solution at room temperature. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Photocatalytic Hydrogenation of Aromatic Ketones

Acetophenone derivatives can participate in the photocatalytic hydrogenation of other ketones, where a sacrificial hydrogen donor is used.

Experimental Protocol: Materials:

  • Aromatic ketone substrate (e.g., acetophenone)

  • This compound derivative (as photosensitizer or co-catalyst)

  • Titanium dioxide (TiO₂, Degussa P25)

  • Ethanol (B145695) (as a sacrificial hole scavenger and solvent)

  • UV lamp (>340 nm)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend TiO₂ in a solution of the aromatic ketone substrate in ethanol in a suitable reaction vessel.

  • Add the this compound derivative to the mixture.

  • Degas the suspension by bubbling with an inert gas.

  • Irradiate the stirred suspension with a UV lamp.

  • Monitor the formation of the corresponding secondary alcohol by GC-MS.

  • After the reaction, centrifuge the mixture to remove the TiO₂ catalyst.

  • Analyze the supernatant to determine the yield of the product.

Quantitative Data

The following table summarizes representative quantitative data for photocatalytic reactions involving acetophenone derivatives. This data can serve as a benchmark for evaluating the performance of this compound derivatives in similar reactions.

Reaction TypeSubstratePhotosensitizer/CatalystSolventLight SourceReaction Time (h)Yield (%)Reference
HydrogenationAcetophenoneTiO₂ (P25)EthanolUV (>340 nm)4~100[1]
Hydrogenation4-MethoxyacetophenoneTiO₂ (P25)EthanolUV (>340 nm)4~100[1]
Hydrogenation4-ChloroacetophenoneTiO₂ (P25)EthanolUV (>340 nm)4~100[1]
C-H ChlorinationCyclohexaneAcetophenoneDichloromethaneVisible Light2485[2]

Experimental Workflows

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Reactants 2'-Methoxyacetophenone + CuBr₂ Reaction Reflux in EtOAc/CHCl₃ Reactants->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Photocatalytic Reaction Workflow

G cluster_photocatalysis General Photocatalytic Reaction Setup Dissolve Substrate & Photosensitizer in Solvent Degas Degas with N₂ or Ar Setup->Degas Irradiation Irradiate with Light Source Degas->Irradiation Monitoring Monitor Reaction by TLC/GC-MS Irradiation->Monitoring Workup Solvent Removal & Purification Monitoring->Workup Upon Completion Analysis Characterize Product Workup->Analysis

Caption: General workflow for a photocatalytic reaction.

Conclusion

This compound derivatives hold considerable promise as versatile photosensitizers for a variety of photocatalytic applications. The protocols and data presented herein provide a solid starting point for researchers to explore their potential in organic synthesis and other light-driven chemical processes. Further investigation into the specific photochemical properties and catalytic activity of these compounds is warranted to fully realize their utility in academic and industrial research.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Bromo-2'-methoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-2'-methoxyacetophenone

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Question: Why is the yield of my product consistently low?

Answer: Low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify reaction completion using Thin Layer Chromatography (TLC) before quenching the reaction. Consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Brominating Agent: The choice of brominating agent is crucial. While elemental bromine (Br₂) is common, it can lead to side products. N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂) can offer better selectivity and milder reaction conditions, potentially improving yield.[1][2]

  • Moisture in Reaction: The presence of water can hydrolyze the brominating agent or react with the product. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Loss during Work-up/Purification: The product may be lost during extraction or recrystallization. When quenching with water, precipitation may be incomplete if the volume is too large or the solution is not sufficiently cooled.[3] During recrystallization, using too much solvent or a solvent in which the product is too soluble at low temperatures will reduce recovery.[4]

Question: My final product is impure, showing multiple spots on TLC. What are the likely side products?

Answer: The most common impurities are unreacted starting material, dibrominated product, and isomers from aromatic substitution.

  • Unreacted 2'-Methoxyacetophenone (B1218423): This indicates an incomplete reaction. Ensure sufficient reaction time and an adequate molar ratio of the brominating agent.

  • Dibrominated Product (2,2-Dibromo-2'-methoxyacetophenone): This forms when an excess of the brominating agent is used or if the reaction is run for too long under harsh conditions.[5] Use a molar ratio of approximately 1:1 to 1.1 of the substrate to the brominating agent.[6]

  • Aromatic Bromination: Bromination can occur on the methoxy-activated aromatic ring instead of the desired alpha-carbon. This is more likely with stronger brominating conditions. Using a milder reagent like NBS can often prevent this.

Question: The reaction has stalled and is not proceeding to completion. What should I do?

Answer: A stalled reaction can be due to several reasons:

  • Insufficient Activation: Acid-catalyzed enolization is often the rate-determining step. If using Br₂ in a neutral solvent, adding a catalytic amount of acetic acid or HBr can initiate the reaction.

  • Deactivated Brominating Agent: NBS can decompose over time, especially if not stored properly. Use a freshly opened or purified batch of NBS. Similarly, solutions of bromine can decrease in concentration.

  • Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is clean but slow, a modest increase in temperature may be necessary. For instance, reactions with CuBr₂ are often performed at reflux (around 70°C).[2]

Question: My product oiled out during recrystallization instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the solid melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the product's melting point. The melting point of this compound is relatively low (42-47°C).[7]

  • Use a Lower Boiling Point Solvent: Choose a recrystallization solvent or solvent system with a boiling point below the product's melting point.

  • Induce Crystallization at a Lower Temperature: Ensure the solution is fully dissolved, then cool it slowly. If it oils out, try reheating until it's a single phase again, add a small amount of additional solvent, and then cool even more slowly, perhaps by letting the insulated flask cool to room temperature before placing it in an ice bath.

  • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: The "best" agent depends on the desired balance of reactivity, selectivity, safety, and cost.

  • Bromine (Br₂): Highly reactive and cost-effective, but corrosive, toxic, and can lead to over-bromination or aromatic substitution. Often used with a solvent like acetic acid or methanol.[3][6]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It often provides higher selectivity for alpha-bromination, especially when initiated by a radical initiator or light, though ionic pathways also exist.[1]

  • Copper(II) Bromide (CuBr₂): A solid reagent that acts as both a bromine source and a Lewis acid catalyst. It is particularly effective for brominating ketones and generally avoids aromatic bromination.[2]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) to achieve good separation between the starting material (2'-methoxyacetophenone) and the product. The product, being more polar due to the bromine atom, will typically have a slightly lower Rf value than the starting material. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q3: What are the recommended purification techniques?

A3: The primary methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for purification if a suitable solvent is found. Solvents like ethyl acetate, ethanol, or mixtures such as hexane-chloroform have been used successfully.[1][3][4]

  • Column Chromatography: If recrystallization fails to remove impurities effectively (e.g., if the impurities have similar solubility profiles), silica (B1680970) gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexane (B92381) is a common eluent system.[4][8]

Q4: What safety precautions should be taken during this synthesis?

A4: This reaction involves hazardous materials.

  • Handling Bromine: Liquid bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lachrymator: The product, this compound, is a lachrymator (tear-inducing agent). Handle the crude and purified product in a fume hood.

  • Acidic Byproducts: The reaction generates hydrogen bromide (HBr) as a byproduct, which is a corrosive acid. The work-up procedure should be designed to neutralize this acid.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions

Brominating AgentSubstrate:Agent Molar RatioSolventTemperatureTimeYield (%)Reference
Bromine (Br₂)1:1.1Aqueous Phase50°C2 h>94%[6]
Bromine (Br₂)1:1MethanolRoom Temp.5 h~91%[6]
Bromine (Br₂)1:1Acetic AcidReflux2 h~61%[3]
Copper(II) Bromide (CuBr₂)1:2.2Ethyl Acetate / Chloroform70°C (Reflux)8 h~89%[2][6]
N-Bromosuccinimide (NBS)1:1.3Ethyl Acetate / Acetic AcidRoom Temp.3 h~76%[1]

Experimental Protocols

Method A: Bromination using Copper(II) Bromide

This protocol is adapted from procedures utilizing CuBr₂ as the brominating agent.[2]

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add Copper(II) bromide (2.2 equivalents).

  • Solvent Addition: Add a solvent mixture of ethyl acetate and chloroform.

  • Heating: Heat the stirred suspension to 70°C under an inert atmosphere (e.g., nitrogen).

  • Substrate Addition: Add 2'-methoxyacetophenone (1.0 equivalent) to the heated suspension.

  • Reaction: Maintain the reaction at reflux for approximately 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it to remove copper salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start_materials Starting Materials (2'-Methoxyacetophenone, Brominating Agent, Solvent) reaction_vessel Combine in Reaction Vessel start_materials->reaction_vessel conditions Set Conditions (Temperature, Stirring) reaction_vessel->conditions run_reaction Run Reaction (2-8 hours) conditions->run_reaction monitor Monitor by TLC run_reaction->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Product evaporate->crude_product purify Recrystallization or Column Chromatography crude_product->purify final_product Pure 2-Bromo-2'- methoxyacetophenone purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Product Yield check_tlc Check Final TLC: Any Starting Material Left? start->check_tlc incomplete_yes YES check_tlc->incomplete_yes Yes complete_no NO check_tlc->complete_no No action1 Action: - Extend reaction time - Increase temperature slightly - Check reagent quality incomplete_yes->action1 check_workup Review Work-up & Purification complete_no->check_workup action2 Action: - Optimize extraction pH - Check recrystallization solvent - Ensure complete precipitation check_workup->action2

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Synthesis of 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-2'-methoxyacetophenone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or the formation of side products. To improve your yield, consider the following:

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For bromination using copper(II) bromide in chloroform (B151607) and ethyl acetate (B1210297), a reflux at 70°C is recommended.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion of the starting material. A reaction time of 8 hours has been reported for the copper(II) bromide method.[1]

  • Reagent Stoichiometry: The molar ratio of the brominating agent to the starting material is critical. An excess of the brominating agent can lead to side products, while an insufficient amount will result in an incomplete reaction. For instance, in the synthesis of a similar compound, 2-Bromo-4'-methoxyacetophenone, a molar ratio of 2.2:1 for copper bromide to p-methoxyacetophenone was found to be optimal.[2]

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact the yield. Common brominating agents include N-bromosuccinimide (NBS) and bromine. The choice of agent may require adjusting the reaction conditions.

Question 2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a common issue. The primary side products in this synthesis are typically from over-bromination or undesired ring bromination.

  • Dibromination: The formation of a dibrominated product at the α-carbon is a common side reaction, especially with an excess of the brominating agent.[3] To minimize this, carefully control the stoichiometry of the brominating agent and add it slowly to the reaction mixture.

  • Ring Bromination: The methoxy (B1213986) group on the aromatic ring is an activating group, which can make the ring susceptible to electrophilic bromination.[3] Performing the reaction under conditions that favor the formation of the enol or enolate intermediate can promote selective bromination at the α-carbon.

  • Minimization Strategies:

    • Use a stoichiometric amount of the brominating agent.

    • Maintain the recommended reaction temperature to control reactivity.

    • Consider using a less reactive brominating agent or a catalyst that enhances selectivity.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: Purification of this compound is crucial to obtain a high-purity product. The following methods are recommended:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. For a similar compound, 2-bromo-3'-methoxyacetophenone, recrystallization from ethyl acetate has been reported to yield a product with 99.2% purity.[4] Experiment with different solvents like ethanol, methanol, or ethyl acetate to find the optimal one for your product.[5]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica (B1680970) gel is a standard technique.[5][6] A solvent system of ethyl acetate and hexane (B92381) is often effective for eluting compounds of this type.[5] The progress of the separation should be monitored by TLC.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common method involves the direct α-bromination of 2'-methoxyacetophenone (B1218423). This can be achieved using various brominating agents under different reaction conditions. One established method utilizes copper(II) bromide as the brominating agent in a mixture of chloroform and ethyl acetate, with the reaction being carried out under reflux.[1]

Q2: Which brominating agent is best for this synthesis?

A2: The choice of brominating agent depends on factors such as desired reactivity, selectivity, and laboratory safety protocols. Common options include:

  • Copper(II) Bromide: This reagent is effective and can be used under reflux conditions.[1]

  • N-Bromosuccinimide (NBS): NBS is a versatile brominating agent often used for allylic and benzylic brominations, as well as α-bromination of ketones.

  • Bromine (Br₂): While effective, liquid bromine is highly corrosive and toxic, requiring careful handling.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Work in a well-ventilated fume hood, especially when using volatile and corrosive reagents like bromine.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Be cautious of the exothermic nature of the reaction and have appropriate cooling measures in place.

Data Presentation

Table 1: Comparison of Synthesis Methods for Brominated Methoxyacetophenones

Starting MaterialBrominating AgentSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
2'-MethoxyacetophenoneCopper(II) BromideChloroform, Ethyl Acetate708Not specified[1]
p-MethoxyacetophenoneBromineMethanolNot specified590.6[2]
p-MethoxyacetophenoneCopper BromideEthyl Acetate, ChloroformReflux289.4[2]
p-MethoxyacetophenoneBromineAqueous phase502>94[2]
3'-MethoxyacetophenoneNBSEthyl AcetateRoom Temp375.6 - 79.5[4]

Experimental Protocols

Protocol: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone using Copper(II) Bromide [1]

Materials:

  • 2'-Methoxyacetophenone

  • Copper(II) bromide

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Nitrogen gas

  • Two-necked round-bottomed flask

  • Reflux condenser

  • Stirrer

Procedure:

  • Place copper(II) bromide (2.0 equivalents) in a two-necked round-bottomed flask equipped with a reflux condenser.

  • Add ethyl acetate and stir the mixture at 70°C for 5 minutes under a nitrogen atmosphere.

  • Dissolve 2'-methoxyacetophenone (1.0 equivalent) in chloroform.

  • Slowly add the solution of 2'-methoxyacetophenone to the flask containing copper(II) bromide.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with an appropriate work-up and purification procedure (e.g., filtration, extraction, and recrystallization or column chromatography).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reagents (2'-Methoxyacetophenone, CuBr2, Solvents) start->reagents setup Set up Reaction Apparatus reagents->setup add_reagents Add Reagents to Flask setup->add_reagents reflux Reflux at 70°C for 8h add_reagents->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete cool Cool to Room Temp monitor->cool Complete extract Extraction cool->extract purify Purification (Recrystallization or Column Chromatography) extract->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_yield Low Yield Analysis cluster_purity Impurity Analysis start Low Yield or Impure Product tlc_start TLC shows unreacted starting material? start->tlc_start tlc_impurity TLC shows multiple product spots? start->tlc_impurity increase_time Increase reaction time and/or temperature. tlc_start->increase_time Yes check_stoich Check stoichiometry of brominating agent. tlc_start->check_stoich No dibromination Reduce amount of brominating agent. tlc_impurity->dibromination Spot with higher Rf ring_bromination Optimize reaction conditions (e.g., temp) to improve selectivity. tlc_impurity->ring_bromination Multiple spots close to product purification Improve purification: - Try different recrystallization solvent - Perform column chromatography tlc_impurity->purification General Impurities

Caption: Troubleshooting decision tree for this compound synthesis.

References

preventing decomposition of 2-Bromo-2'-methoxyacetophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 2-Bromo-2'-methoxyacetophenone to prevent its decomposition. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and use in experiments.

Troubleshooting Guide

Discoloration, changes in physical form, or unexpected analytical results are primary indicators of this compound degradation. This guide will help you identify the potential causes and find solutions to mitigate these issues.

Problem Potential Cause Recommended Solution & Prevention
Yellowing or Browning of the Solid Dehydrobromination & Polymerization: Exposure to light, heat, or basic contaminants can initiate the elimination of hydrogen bromide (HBr). The released HBr is corrosive and can catalyze further decomposition, leading to the formation of colored polymeric byproducts.Storage: Store the compound in a tightly sealed, amber glass vial at the recommended temperature of 2-8°C. Ensure the storage area is dark. Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
Clumping or Caking of the Powder Moisture Absorption (Hygroscopicity) & Hydrolysis: The compound can absorb ambient moisture, leading to clumping. Water can also hydrolyze the α-haloketone, which can result in the formation of 2-hydroxy-2'-methoxyacetophenone (B1625280) and HBr, further accelerating degradation.Handling: Handle the compound in a low-humidity environment, such as a glove box or a fume hood with a good draft. Storage: Use a container with a tight-fitting, secure cap. The use of desiccants in the secondary storage container is also advisable.
Inconsistent Experimental Results (e.g., lower yield, unexpected byproducts) Decomposition in Solution: The compound can be unstable in certain solvents, especially protic or basic solvents (e.g., methanol, solutions containing amines). Decomposition can be rapid, leading to inconsistent results in reactions.Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous THF, DCM, or acetonitrile) for reactions whenever possible. Fresh Solutions: Prepare solutions immediately before use. Do not store solutions of this compound for extended periods.
New Spots on TLC Analysis Formation of Degradation Products: The appearance of new spots, especially those at the baseline (polymeric material) or with different Rf values, confirms that the compound has degraded.Purity Check: Before use, always check the purity of the stored compound using a quick method like TLC. Compare it to a reference standard if available. Purification: If minor degradation has occurred, consider recrystallization to purify the compound before use. However, if significant degradation is observed, it is best to use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are refrigeration at 2-8°C in a tightly sealed, light-resistant (amber) container.[1][2] The area should be dry and well-ventilated. It is classified as a corrosive solid and should be stored in a corrosives area.[3][4]

Q2: What are the primary decomposition pathways for this compound?

A2: The main degradation pathways for α-haloketones like this compound are:

  • Dehydrobromination: Elimination of HBr, often initiated by heat, light, or bases, which can lead to the formation of α,β-unsaturated ketones.

  • Hydrolysis: Reaction with water, which can replace the bromine atom with a hydroxyl group, forming an α-hydroxy ketone.

  • Photochemical Decomposition: UV light can cause the cleavage of the carbon-bromine bond, generating free radicals that can lead to various byproducts.

  • Polymerization: Acidic byproducts like HBr can catalyze the self-condensation or polymerization of the compound, often observed as darkening or resinification.

Q3: My bottle of this compound has arrived as a partially melted solid at room temperature. Is it still usable?

A3: The melting point of this compound is in the range of 43-45°C.[2] It is a solid at room temperature. If it has melted, it may have been exposed to elevated temperatures during shipping. While it may still be usable, you should verify its purity by an appropriate analytical method (e.g., HPLC, NMR, or TLC) before use. Exposure to heat can accelerate decomposition.

Q4: What materials should be avoided when handling or storing this compound?

A4: Avoid contact with strong bases, strong oxidizing agents, and amines, as these can cause rapid decomposition.[3] Also, avoid contact with metals such as mild steel and galvanized steel/zinc, as it can react to produce hydrogen gas, which may form explosive mixtures with air.[5] Do not use aluminum or galvanized containers for storage or reactions.[5]

Q5: How can I monitor the purity of my stored this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the parent compound and detect any degradation products. For a quick qualitative check, Thin-Layer Chromatography (TLC) can be very effective in visualizing the presence of impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method to assess the stability and purity of this compound.

Objective: To separate the active compound from potential degradation products.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Analysis: The appearance of new peaks in the chromatogram of a stored sample, when compared to a freshly prepared standard, indicates degradation. The peak area percentage can be used to estimate the extent of decomposition.

Protocol 2: Forced Degradation Study

To understand the stability profile of this compound, forced degradation studies can be performed.

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH at room temperature. Monitor the reaction frequently as degradation can be rapid.

  • Oxidative Degradation: Dissolve the compound in acetonitrile and add a 3% solution of hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

Analyze all stressed samples using the HPLC method described above to identify and separate the degradation products.

Visualizations

DecompositionPathways main This compound heat Heat light Light (UV) moisture Moisture (H2O) base Base / Contaminants dehydro Dehydrobromination (+ HBr) hydrolysis Hydrolysis photochem Photochemical Cleavage heat->dehydro light->photochem moisture->hydrolysis base->dehydro polymer Polymerization/ Resinification dehydro->polymer HBr catalysis

Caption: Key decomposition pathways for this compound.

TroubleshootingWorkflow start Suspected Decomposition (e.g., discoloration, poor results) check_storage Verify Storage Conditions (2-8°C, Dark, Tightly Sealed) start->check_storage improper_storage Action: Rectify Storage. Store at 2-8°C in amber vial. check_storage->improper_storage No check_storage->proper_storage Yes purity_check Perform Purity Check (TLC/HPLC) improper_storage->purity_check proper_storage->purity_check pure Compound is Pure purity_check->pure No Impurities Detected impure Degradation Confirmed purity_check->impure Impurities Detected consider_other Troubleshoot Experimental Procedure (e.g., solvent, reagents) pure->consider_other action_impure Action: Use a fresh batch or repurify if minor. impure->action_impure

Caption: Troubleshooting workflow for suspected compound decomposition.

HPLCanalysis sample Stored Sample of Compound prepare Prepare Sample (0.5 mg/mL in ACN) sample->prepare inject Inject 10 µL into HPLC System prepare->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 245 nm separate->detect analyze Analyze Chromatogram (Check for new peaks) detect->analyze

Caption: Experimental workflow for HPLC stability analysis.

References

Technical Support Center: Scale-Up of 2-Bromo-2'-methoxyacetophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Bromo-2'-methoxyacetophenone production. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and safety information to ensure a safe, efficient, and reproducible synthesis process.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of this compound, focusing on the alpha-bromination of 2'-methoxyacetophenone (B1218423).

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low or No Conversion Insufficient Enol/Enolate Formation: The reaction proceeds via an enol or enolate intermediate. Acid-catalyzed reactions require a strong acid to facilitate enol formation.[1] Inactive Brominating Agent: N-Bromosuccinimide (NBS) may require a radical initiator or light to initiate the reaction. Ensure the NBS is fresh and properly stored.[1] Low Reaction Temperature: Alpha-bromination of acetophenone (B1666503) derivatives often requires elevated temperatures, with some reactions showing low yields below 80°C.[1][2]Verify Reagent Quality: Use fresh, high-purity brominating agents and anhydrous solvents. Optimize Catalyst: Ensure the appropriate acid catalyst (e.g., HBr, acetic acid) is used in the correct amount.[1][3] Adjust Temperature: Incrementally increase the reaction temperature while monitoring for product formation and side reactions.[1] Increase Reaction Time: Monitor reaction progress using TLC to determine the optimal duration.[1]
TSG-002 Formation of Multiple Products (Low Selectivity) Di-bromination: Excess brominating agent or rapid addition can lead to the formation of α,α-dibromo-2'-methoxyacetophenone.[4] Ring Bromination: The methoxy (B1213986) group is an activating group, which can lead to electrophilic substitution on the aromatic ring, although α-bromination is generally kinetically favored.[4][5]Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[4][6] Slow Addition: Add the brominating agent slowly and controllably to the reaction mixture. Acidic Conditions: Performing the reaction under acidic conditions favors enol formation, promoting selective reaction at the α-carbon.[3][4][5]
TSG-003 Runaway Reaction/Poor Temperature Control Exothermic Reaction: The bromination of ketones can be highly exothermic. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[7]Use a Jacketed Reactor: Employ a reactor with a reliable temperature control unit and consider internal cooling coils for larger scales.[7] Controlled Addition: Add the brominating agent portion-wise or via a syringe pump to manage the heat evolution. Solvent Choice: Use a solvent with a suitable boiling point to help dissipate heat.
TSG-004 Difficult Product Isolation and Purification Oily Product: The product may not crystallize easily if impurities are present.[6] Co-elution of Impurities: Unreacted starting material and the product can be highly lipophilic and difficult to separate by column chromatography.[6] Product Instability: The product can be a lachrymator and may degrade upon prolonged exposure to heat or certain conditions.[8]Recrystallization: This is a common purification method. Suitable solvents include ethanol, methanol (B129727), or ethyl acetate (B1210297).[4][9] Slow cooling can improve crystal formation.[9] Column Chromatography: If recrystallization is ineffective, use silica (B1680970) gel chromatography. A gradient elution with a solvent system like ethyl acetate/hexane may be effective.[9] Dry loading the crude product onto silica can also improve separation.[9] Prompt Purification: Purify the product as quickly as possible after the reaction is complete to minimize degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most common method is the alpha-bromination of 2'-methoxyacetophenone. This can be achieved using various brominating agents, including:

  • N-Bromosuccinimide (NBS): Often used with a catalytic amount of acid in a suitable solvent like ethyl acetate or dichloromethane.[6][10][11]

  • Elemental Bromine (Br₂): Can be used in solvents like methanol or acetic acid, often with an acid catalyst.[5][8]

  • Copper(II) Bromide (CuBr₂): This reagent can also be used for the bromination of ketones.[8]

Q2: How can I minimize the formation of the di-brominated impurity?

A2: To minimize di-bromination, it is crucial to control the stoichiometry of the brominating agent. Use no more than a slight excess (e.g., 1.05 equivalents).[6] Additionally, adding the brominating agent slowly to the reaction mixture allows for better control and reduces the likelihood of over-bromination.[4] Monitoring the reaction closely by TLC or HPLC can help determine the point of complete consumption of the starting material without significant di-bromination.

Q3: What are the key safety precautions to consider during the scale-up of this process?

A3: Key safety precautions include:

  • Handling of Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • Exothermic Reaction: Be prepared for a potentially exothermic reaction, especially at a larger scale. Ensure adequate cooling and temperature monitoring.[7]

  • Hydrogen Bromide (HBr) Gas: The reaction often produces HBr gas, which is corrosive and toxic. Use a gas trap or scrubber to neutralize the evolved HBr.[11]

  • Product Hazards: The product, this compound, is a lachrymator and can cause skin and eye burns.[8] Handle with appropriate PPE.

Q4: My crude product is a dark oil. How can I purify it effectively?

A4: Dark coloration is common in bromination reactions and can be due to trace impurities.[4]

  • Recrystallization: This is often the most effective method for purification. Experiment with different solvents like ethanol, methanol, or ethyl acetate to find one where the product is soluble when hot and sparingly soluble when cold.[4][9]

  • Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A non-polar eluent system is a good starting point, with a gradual increase in polarity.[9]

  • Charcoal Treatment: Sometimes, treating a solution of the crude product with activated charcoal can help remove colored impurities before recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Methods for Alpha-Bromination of Methoxyacetophenone Derivatives

Brominating AgentSubstrateSolventCatalyst/ConditionsReaction TimeYieldReference
Bromine (Br₂)p-methoxyacetophenoneMethanol-5 hours90.6%[8]
Copper(II) Bromidep-methoxyacetophenoneEthyl acetate/ChloroformReflux2 hours89.4%[8]
Bromine (Br₂)p-methoxyacetophenoneAqueous phase50°C2 hours>94%[8]
N-Bromosuccinimide (NBS)3'-methoxyacetophenoneEthyl acetateRoom temperature3 hours75.6% (of 2-bromo-3'-methoxyacetophenone)[11]
Bromine (Br₂)2-benzyloxy-5-methyl acetophenoneMethanolHCl, 0-5°C then RT2 hoursGood[5]

Experimental Protocols

Protocol 1: Alpha-Bromination of 2'-Methoxyacetophenone using N-Bromosuccinimide (NBS)

This protocol is a general procedure and may require optimization for scale-up.

Materials:

  • 2'-Methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Ethyl acetate (or other suitable solvent)

  • A catalytic amount of p-toluenesulfonic acid (p-TsOH) or acetic acid

Procedure:

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and a condenser with a gas outlet connected to a scrubber, charge 2'-methoxyacetophenone and ethyl acetate.

  • Begin stirring and ensure the starting material is fully dissolved.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) in portions, while carefully monitoring the internal temperature. Maintain the temperature within a specified range (e.g., 20-25°C or as optimized).

  • After the addition is complete, stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture.

  • Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid and HBr.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Charge Reactor with 2'-methoxyacetophenone and Solvent add_catalyst Add Acid Catalyst start->add_catalyst add_nbs Slowly Add NBS add_catalyst->add_nbs react Stir and Monitor Reaction Progress (TLC/HPLC) add_nbs->react quench Quench and Neutralize react->quench extract Aqueous Wash & Phase Separation quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Suitable Solvent concentrate->recrystallize filter_dry Filter and Dry Final Product recrystallize->filter_dry end end filter_dry->end Final Product: This compound troubleshooting_logic Troubleshooting Logic for Low Yield cluster_low_conversion Low Conversion Issues cluster_good_conversion Good Conversion, Still Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion reagent_quality Verify Reagent Quality (NBS, Solvent) check_conversion->reagent_quality Low check_impurities Analyze for Impurities (Di-bromo, Ring-bromo) check_conversion->check_impurities Good temp_time Increase Temperature or Reaction Time reagent_quality->temp_time catalyst Optimize Catalyst Concentration temp_time->catalyst purification_loss Review Purification Procedure (Recrystallization) check_impurities->purification_loss

References

Technical Support Center: Purification of 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2'-methoxyacetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a different solvent or a solvent mixture in which the compound has lower solubility at colder temperatures. - Ensure the minimum amount of hot solvent was used for dissolution. - Extend the cooling time in an ice bath.
Premature crystallization during hot filtration.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). - Use a slight excess of hot solvent to keep the compound dissolved.
Product "Oils Out" During Recrystallization The melting point of the impure compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent. - Try a solvent mixture.
The solution is cooling too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate.
High concentration of impurities.- Consider a preliminary purification step, such as column chromatography, to remove the bulk of impurities before recrystallization.
Persistent Impurities After Column Chromatography The chosen solvent system does not provide adequate separation.- Optimize the mobile phase. If using a normal-phase silica (B1680970) gel column, adjust the polarity. For instance, in a hexane (B92381)/ethyl acetate (B1210297) system, decrease the ethyl acetate percentage if the compounds elute too quickly, or increase it if they elute too slowly. - Consider a different solvent system altogether.
The column is overloaded with the sample.- Reduce the amount of crude product loaded onto the column.
The sample was not loaded onto the column in a concentrated band.- Dissolve the sample in a minimal amount of the mobile phase or a more volatile solvent for loading. - For poorly soluble samples, use the "dry loading" technique by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
Product Appears as a Yellow or Brown Oil/Solid Presence of colored impurities from the synthesis or degradation.- During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities. - Ensure thorough purification by column chromatography, as colored impurities may have different retention times.
HPLC Analysis Shows Multiple Peaks After Purification Co-elution of impurities with the product in column chromatography.- Adjust the mobile phase composition or gradient in your HPLC method to improve resolution. - Employ a different stationary phase for chromatography (e.g., a different type of silica or a reversed-phase column).
The product is degrading on the silica gel column.- Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) to the eluent, especially if acidic impurities are suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route. These can include:

  • Unreacted 2'-methoxyacetophenone (B1218423) : The starting material for the bromination reaction.

  • 4'-methoxyacetophenone : An isomeric impurity from the Friedel-Crafts acylation of anisole, which is a common method for preparing the 2'-methoxyacetophenone precursor. The para-substituted isomer is a frequent side product.

  • Nuclear Bromination Byproducts : Compounds where bromine has substituted on the aromatic ring instead of the acetyl group's alpha-carbon.

  • Poly-brominated species : Molecules with more than one bromine atom.

Q2: Which purification method is generally more effective: recrystallization or column chromatography?

A2: Both methods are effective, and the choice depends on the nature and quantity of the impurities.

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of solid material, especially if the impurities have significantly different solubility profiles from the product. It is often a simpler and more scalable method.

  • Column chromatography offers better separation for complex mixtures with multiple components or for impurities with similar solubility to the product. It is highly effective for achieving very high purity, albeit it can be more time-consuming and require larger volumes of solvent for larger scales.

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A common and effective starting solvent system for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A ratio of 4:1 hexane to ethyl acetate has been reported to be effective.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q4: What is a suitable solvent for recrystallizing this compound?

A4: For compounds with similar structures, such as 2-bromo-3'-methoxyacetophenone, ethyl acetate has been used successfully for recrystallization, yielding a product with high purity.[2] Ethanol or methanol (B129727) could also be suitable solvents. Small-scale solubility tests should be performed to identify the optimal solvent or solvent mixture.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on purity by separating the main compound from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Can identify the presence of impurities by showing signals that do not correspond to the product's structure.

  • Melting Point Analysis : A sharp melting point range close to the literature value (43-45 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used to separate and identify volatile impurities.

Data Presentation

The following table summarizes representative data for the purification of this compound and related compounds.

Purification MethodStarting Material Purity (if available)Solvent(s)Purity AchievedYield (if available)Reference
Column Chromatography CrudeEthyl Acetate / Hexane (1:4)>98% (by NMR)96%[1]
Recrystallization CrudeEthyl Acetate99.2% (by HPLC)75.6%[2]
Recrystallization CrudeEthanol>95% (estimated)Not SpecifiedGeneral Lab Practice

Note: The data presented is compiled from different sources and for closely related compounds in some cases, and may not represent a direct side-by-side comparison.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass chromatography column of an appropriate size for the amount of crude material.

    • Secure the column vertically to a stand.

    • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 4:1 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the silica gel to settle without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of the product using TLC.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection:

    • Choose a suitable solvent (e.g., ethyl acetate, ethanol) in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once crystal formation begins, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Assess Assess Impurity Profile (TLC, HPLC) Crude->Assess Method Select Purification Method Assess->Method Recryst Recrystallization Method->Recryst Minor Impurities (different solubility) Column Column Chromatography Method->Column Complex Mixture (similar solubility) Pure_Solid Pure Solid Product Recryst->Pure_Solid Mother_Liquor Mother Liquor (contains impurities) Recryst->Mother_Liquor Impure_Fractions Impure Fractions Column->Impure_Fractions Pure_Fractions Pure Fractions Column->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Final_Product Final Purified Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-2'-methoxyacetophenone vs. its 4-Bromo Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Aryl bromoacetophenones are a class of versatile intermediates, but the positional isomerism of substituents on the aromatic ring can dramatically influence their reactivity, and consequently, the efficiency of synthetic routes. This guide provides a detailed comparison of the reactivity of 2-Bromo-2'-methoxyacetophenone and its 4-bromo isomer, offering insights into the underlying electronic and steric factors that govern their chemical behavior.

Probing Reactivity: A Tale of Two Isomers

The reactivity of α-haloacetophenones in nucleophilic substitution reactions is a critical parameter for their application in synthesis. The primary factors governing this reactivity are the electronic effects of the ring substituents and the steric hindrance around the reaction center.

This compound , with a methoxy (B1213986) group in the ortho position, presents a classic case of steric hindrance. The bulky methoxy group in close proximity to the α-bromo ketone side chain can impede the approach of a nucleophile, thereby slowing down the rate of substitution reactions. Furthermore, the lone pairs on the methoxy oxygen can exert a through-space electronic repulsive effect on the incoming nucleophile.

In contrast, 4-bromoacetophenone features a bromine atom in the para position. Halogens are electron-withdrawing groups through induction, which can increase the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making it more susceptible to nucleophilic attack. The para-positioning of the bromine atom ensures that it exerts its electronic influence without significant steric interference at the reaction site.

Quantitative Reactivity Analysis

A study on the nucleophilic displacement of ortho-substituted phenacyl bromides revealed a diminished reactivity for compounds with ortho-substituents. For instance, the rate of reaction of 2-methoxy-α-bromopropiophenone with tert-butylamine (B42293) is significantly lower than that of the unsubstituted or para-substituted analogues[1]. This is attributed to rotational barrier effects and electronic repulsion from the ortho substituent[1].

Conversely, studies on para-substituted acetophenones have shown that electron-withdrawing substituents increase the rate of reactions at the α-position. For example, a comparative study on the enolisation kinetics of acetophenone (B1666503) and p-bromoacetophenone demonstrated that p-bromoacetophenone has a higher rate of enolisation, a key step in many of its reactions[2][3][4]. This is due to the electron-withdrawing nature of the bromine atom which stabilizes the enolate intermediate.

Based on these findings, a qualitative and semi-quantitative comparison can be drawn:

FeatureThis compound4-Bromoacetophenone
Dominant Effect Steric Hindrance & Electronic RepulsionElectronic Effect (Inductive Withdrawal)
Predicted Reactivity LowerHigher
Supporting Data Decreased reaction rates observed for ortho-substituted phenacyl bromides[1].Increased enolisation rates for p-bromoacetophenone compared to acetophenone[2][3][4]. Electron-withdrawing para substituents generally increase the rate of nucleophilic substitution on phenacyl bromides.

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions involving α-bromoacetophenones. These can be adapted for a direct comparative study of the two isomers.

General Protocol for Nucleophilic Substitution with an Amine:

  • Reaction Setup: In a round-bottom flask, dissolve the respective bromoacetophenone isomer (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or acetone.

  • Addition of Nucleophile: Add the amine nucleophile (1.1 to 2.0 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for Kinetic Measurement by UV-Vis Spectroscopy:

A pseudo-first-order kinetic study can be performed to quantify the difference in reactivity.

  • Preparation of Solutions: Prepare stock solutions of the bromoacetophenone isomer and the nucleophile (e.g., a substituted thiophenol) in a suitable solvent (e.g., methanol).

  • Kinetic Run: In a quartz cuvette, mix a dilute solution of the bromoacetophenone with a large excess of the nucleophile solution.

  • Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the starting material does not.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay equation. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the nucleophile.

Visualizing the Factors at Play

The differing reactivity of the two isomers can be conceptually visualized through the following diagrams.

G Factors Influencing Reactivity of Bromoacetophenone Isomers cluster_0 This compound cluster_1 4-Bromoacetophenone a Ortho-Methoxy Group b Steric Hindrance a->b causes c Electronic Repulsion a->c causes d Decreased Reactivity b->d c->d e Para-Bromo Group f Inductive Electron Withdrawal e->f exerts g Increased Electrophilicity of α-Carbon f->g h Increased Reactivity g->h

Caption: Dominant factors affecting the reactivity of the two isomers.

G Experimental Workflow for Reactivity Comparison start Start: Prepare solutions of This compound and 4-Bromoacetophenone reaction1 Reaction 1: Mix this compound with Nucleophile start->reaction1 reaction2 Reaction 2: Mix 4-Bromoacetophenone with Nucleophile start->reaction2 nucleophile Prepare solution of Nucleophile nucleophile->reaction1 nucleophile->reaction2 monitor Monitor both reactions over time (e.g., TLC, LC-MS, UV-Vis) reaction1->monitor reaction2->monitor data Collect quantitative data (e.g., reaction rates, conversion) monitor->data compare Compare Reactivity data->compare

Caption: A generalized workflow for a comparative kinetic study.

Conclusion

The choice between this compound and 4-bromoacetophenone as a synthetic intermediate should be guided by a clear understanding of their relative reactivities. The ortho-methoxy group in this compound significantly deactivates the molecule towards nucleophilic substitution due to steric hindrance and electronic repulsion. In contrast, the para-bromo substituent in 4-bromoacetophenone enhances its reactivity through an electron-withdrawing inductive effect. For synthetic routes requiring facile nucleophilic displacement at the α-position, 4-bromoacetophenone is the more reactive and, therefore, often the preferred isomer. Conversely, the lower reactivity of the ortho-isomer might be advantageous in scenarios where selective reaction at another site of a more complex molecule is desired. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.

References

advantages of using 2-Bromo-2'-methoxyacetophenone over other alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the yield, purity, and viability of a synthetic pathway. This guide provides an objective comparison of 2-Bromo-2'-methoxyacetophenone with other common alkylating agents, supported by available data and detailed experimental protocols.

Unveiling the Advantages of this compound

This compound, a derivative of phenacyl bromide, presents a unique combination of reactivity and selectivity, making it a valuable tool in organic synthesis. Its primary advantages lie in its moderated reactivity due to the presence of an ortho-methoxy group, which can lead to more selective alkylations and reduced side reactions compared to more aggressive agents.

Key Performance Characteristics

The performance of an alkylating agent is determined by several factors, including its reactivity, selectivity, and the conditions required for the reaction. Below is a comparative overview of this compound against other widely used alkylating agents.

Alkylating AgentStructureRelative ReactivitySelectivityCommon ApplicationsPotential Side Reactions
This compound ModerateHighSynthesis of pharmaceutical intermediates, protection of functional groupsSlower reaction times may be required.
Phenacyl Bromide HighModerateSynthesis of esters, ethers, and heterocyclic compoundsOver-alkylation, side reactions with sensitive functional groups.
Iodoacetamide Very HighModerate to HighCysteine alkylation in proteomics, bioconjugationNon-specific alkylation of other nucleophilic residues (e.g., histidine, lysine).
Benzyl (B1604629) Bromide HighModerateBenzylation of alcohols, phenols, and aminesLachrymatory and toxic, potential for over-alkylation.

Note: Relative reactivity is influenced by the substrate and reaction conditions. The ortho-methoxy group in this compound can sterically and electronically hinder the approach of the nucleophile, leading to a more controlled reaction.

Experimental Data: A Closer Look at Reactivity

For instance, a study on the nucleophilic displacement of ortho-substituted phenacyl bromides indicated a decrease in reaction rates. This suggests that this compound would react more slowly than phenacyl bromide, an advantage when targeting a specific nucleophile in a multifunctional molecule, thereby enhancing selectivity.

Experimental Protocol: Alkylation of a Phenolic Substrate

This protocol provides a general procedure for the comparative alkylation of a model phenolic compound, 4-hydroxybenzoic acid, using this compound and a more reactive alkylating agent, benzyl bromide. This allows for a direct comparison of yield, reaction time, and purity of the resulting product.

Materials:
  • 4-Hydroxybenzoic acid

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 4-hydroxybenzoic acid (1.0 mmol, 138 mg) and anhydrous potassium carbonate (1.5 mmol, 207 mg) in 10 mL of anhydrous acetone.

  • Addition of Alkylating Agent: To the first flask, add this compound (1.1 mmol, 252 mg). To the second flask, add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL).

  • Reaction: Stir both reaction mixtures at room temperature and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). If the reaction is slow, gently heat the mixture to reflux.

  • Work-up: Once the starting material is consumed (as indicated by TLC), filter the reaction mixtures to remove the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrates and evaporate the acetone under reduced pressure. Dissolve the residue in 20 mL of ethyl acetate. Wash the organic layer with 10 mL of water and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude products by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient. Determine the yield and characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the reaction times, yields, and purity of the products from both reactions.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---C---Br]⁻ Nu->TS SN2 Attack AlkylatingAgent This compound AlkylatingAgent->TS Product Alkylated Product (Nu-R) TS->Product LeavingGroup Bromide (Br⁻) TS->LeavingGroup Leaving Group Departure

Caption: SN2 mechanism for the alkylation reaction.

Experimental_Workflow start Start: Reaction Setup add_reagents Add Phenol, Base, and Solvent start->add_reagents add_alkylating_agent Add Alkylating Agent (this compound or Benzyl Bromide) add_reagents->add_alkylating_agent reaction Stir and Monitor by TLC add_alkylating_agent->reaction workup Work-up: Filter and Evaporate reaction->workup extraction Extraction with Ethyl Acetate and Water workup->extraction drying Dry and Concentrate extraction->drying purification Purification by Column Chromatography drying->purification analysis Analysis: Yield, NMR, MS purification->analysis end End: Characterized Product analysis->end

Caption: Experimental workflow for comparative alkylation.

Conclusion

This compound serves as a valuable alkylating agent when selectivity is a primary concern. Its moderated reactivity, a consequence of the ortho-methoxy group, allows for more controlled reactions, minimizing the formation of byproducts that can complicate purification and reduce overall yields. While it may require longer reaction times or slightly elevated temperatures compared to more reactive agents like phenacyl bromide or iodoacetamide, the resulting increase in selectivity often justifies its use, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The choice of alkylating agent will always depend on the specific requirements of the synthesis, and a careful consideration of the trade-offs between reactivity and selectivity is essential for success.

A Comparative Guide to the Analytical Characterization of 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of 2-Bromo-2'-methoxyacetophenone, a valuable building block in organic synthesis. We will delve into chromatographic and spectroscopic methods, presenting supporting data and detailed experimental protocols to aid in the comprehensive analysis of this compound.

Chromatographic Techniques for Purity Assessment

Before proceeding to detailed structural elucidation, it is crucial to ascertain the purity of this compound. Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Thin-Layer Chromatography (TLC): A rapid and cost-effective method to assess the purity of a sample and to determine the appropriate solvent system for column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information on their molecular weight and fragmentation pattern, allowing for the identification of impurities.

Comparison of Chromatographic Techniques
TechniqueInformation ProvidedSample RequirementsAdvantagesDisadvantages
TLC Purity, Number of components, PolaritySmall amount of sample (~1 mg)Rapid, Inexpensive, Simple setupLow resolution, Not quantitative
GC-MS Purity, Molecular weight of components, Fragmentation patternsVolatile and thermally stable samplesHigh resolution, High sensitivity, QuantitativeMore expensive, Requires more complex instrumentation
Experimental Protocol: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pre-coated silica (B1680970) gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (0.5 mL).

  • Spotting: Use a capillary tube to spot a small amount of the sample solution onto the baseline of the TLC plate. Allow the spot to dry completely.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, such as 4:1 v/v). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The compound should appear as a dark spot.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be used for comparison with a reference standard.

Spectroscopic Techniques for Structural Elucidation

Once the purity of this compound is confirmed, spectroscopic techniques are employed for its structural characterization. The primary methods include ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for the determination of its structure.

Expected ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 (dd)Doublet of doublets1HAromatic H
~7.5 (td)Triplet of doublets1HAromatic H
~7.0 (t)Triplet1HAromatic H
~6.9 (d)Doublet1HAromatic H
~4.6 (s)Singlet2H-COCH₂Br
~3.9 (s)Singlet3H-OCH₃

Note: The exact chemical shifts may vary depending on the solvent and the specific NMR instrument used. Data is based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands for this compound: [1]

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O (ketone) stretching
~1600, ~1480Medium-StrongC=C (aromatic) stretching
~1250StrongC-O (ether) stretching
~750StrongC-H (aromatic) bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Major Fragments in the Mass Spectrum of this compound: [2]

m/zRelative IntensityAssignment
228/230Moderate[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
135High[M - CH₂Br]⁺ (Loss of the bromomethyl group)
107Moderate[C₇H₇O]⁺
77Moderate[C₆H₅]⁺
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. This usually involves a predefined number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_purity Purity Assessment cluster_structure Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification tlc TLC purification->tlc Initial Check gcms_purity GC-MS tlc->gcms_purity Further Purity & Impurity ID nmr ¹H NMR gcms_purity->nmr Pure Sample for Structural Analysis ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms

References

Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-Bromo-2'-methoxyacetophenone and details the spectroscopic methods used for its validation. The information is intended to assist researchers in selecting appropriate synthetic strategies and in confirming the identity and purity of the synthesized compound.

Spectroscopic Validation of this compound

Table 1: Spectroscopic Data for this compound and a Related Analogue

Spectroscopic MethodThis compound2-Bromo-2',5'-dimethoxyacetophenone (Reference Analogue)[1]
¹H NMR (CDCl₃)Data not readily available.δ 7.35 (d, J = 3.0 Hz, 1H), 7.07 (dd, J = 9.0, 3.0 Hz, 1H), 6.95 (d, J = 9.0 Hz, 1H), 4.60 (s, 2H), 3.90 (s, 3H), 3.79 (s, 3H)
¹³C NMR Data not readily available.Data not readily available in provided search results.
Mass Spec. (EI) Molecular Ion (M⁺): m/z 228/230 (approx. 1:1 ratio). Key Fragments: [M-Br]⁺, [M-COCH₂Br]⁺Molecular Ion (M⁺): m/z 258/260 (approx. 1:1 ratio)
IR Spectroscopy Key Peaks (cm⁻¹): C=O stretch (~1680-1700), C-Br stretch (~600-700), C-O-C stretch (~1250)Not specified.

Note: The NMR data presented is for a related compound and should be used for reference purposes only. Actual chemical shifts for this compound may vary.

Synthesis of this compound: A Comparison of Methods

The synthesis of α-bromo ketones from their corresponding acetophenones is a common transformation in organic chemistry. Below are two prevalent methods, with a detailed protocol for the synthesis of the title compound using copper(II) bromide, and a comparative method using elemental bromine for a similar substrate.

Method 1: Synthesis of this compound via Copper(II) Bromide

This method offers a relatively mild and selective means of bromination.

Experimental Protocol: [2]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser, add copper(II) bromide (2.0 equivalents).

  • Solvent Addition: Add ethyl acetate (B1210297) to the flask and stir the mixture at 70°C for 5 minutes under an inert atmosphere (e.g., nitrogen).

  • Substrate Addition: Dissolve 2'-methoxyacetophenone (B1218423) (1.0 equivalent) in chloroform (B151607) and add it slowly to the reaction mixture.

  • Reaction: Reflux the mixture for 8 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification flask Two-necked Flask reflux Reflux Condenser flask->reflux add_solvents Add Ethyl Acetate & Chloroform flask->add_solvents cu_br2 Cu(II) Bromide cu_br2->flask add_substrate Add 2'-Methoxy- acetophenone add_solvents->add_substrate heat Reflux at 70°C for 8 hours add_substrate->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product 2-Bromo-2'-methoxy- acetophenone chromatography->product

Caption: Workflow for the synthesis of this compound.

Method 2: Synthesis of α-Bromoacetophenones using Elemental Bromine

This classical method is effective but requires careful handling of corrosive and toxic elemental bromine. The following is a general procedure for a related compound, 2-Bromo-2'-hydroxyacetophenone.[3]

Experimental Protocol (for 2-Bromo-2'-hydroxyacetophenone): [3]

  • Reaction Setup: Dissolve 2'-hydroxyacetophenone (B8834) (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a solution of bromine (1.0 equivalent) in acetic acid dropwise to the reaction mixture.

  • Reaction: Reflux the mixture for 2 hours.

  • Work-up: Pour the reaction mixture into a beaker containing ice and water to precipitate the product.

  • Purification: Filter the solid and recrystallize from a suitable solvent system (e.g., hexane-chloroform).

Comparison of Synthetic Methods

FeatureMethod 1: Copper(II) BromideMethod 2: Elemental Bromine
Brominating Agent Copper(II) Bromide (solid)Elemental Bromine (liquid)
Safety Less hazardous, easier to handle.Highly corrosive, toxic, and requires a fume hood.
Byproducts Copper(I) bromideHydrobromic acid (HBr)
Work-up Filtration to remove copper salts.Quenching and neutralization may be required.
Selectivity Generally high for α-bromination.Can sometimes lead to aromatic ring bromination with activated rings.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For definitive structural confirmation, obtaining experimental ¹H and ¹³C NMR spectra of the synthesized compound is highly recommended.

References

A Comparative Guide to Photoremovable Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical biology, pharmacology, and drug delivery, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), also known as photocages, have emerged as indispensable tools for this purpose. These light-sensitive moieties can be attached to a molecule, rendering it inactive until irradiation with a specific wavelength of light triggers its release. This guide provides a comparative analysis of several common PPGs, with a particular focus on the acetophenone (B1666503) derivative, 2-Bromo-2'-methoxyacetophenone, and its alternatives, offering insights into their performance based on available experimental data.

Performance Comparison of Photoremovable Protecting Groups

The selection of an appropriate PPG is contingent on several factors, including the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), the rate of cleavage, and the nature of the photolytic byproducts. Below is a summary of key performance indicators for this compound and other widely used PPGs.

Photoremovable Protecting GroupTypical Photolysis Wavelength (nm)Quantum Yield (Φ)Cleavage EfficiencyKey Features & Considerations
This compound ~300-350Data not readily availableModerate to Good (inferred)Belongs to the phenacyl class of PPGs. Cleavage is generally efficient for good leaving groups. The methoxy (B1213986) substituent can influence photochemical properties. Byproducts include the corresponding acetophenone derivative.
o-Nitrobenzyl (oNB) ~3500.01 - 0.5[1][2]GoodThe most widely used PPG. Its derivatives, like the dimethoxy-substituted nitroveratryl (NV) group, offer red-shifted absorption.[3] A drawback is the formation of a reactive nitroso byproduct.[2]
p-Hydroxyphenacyl (pHP) ~300-3600.1 - 0.7[2][4]ExcellentKnown for its rapid and clean photorelease via a photo-Favorskii rearrangement.[2][4] It is particularly effective for protecting carboxylates and phosphates.
Coumarin-based (e.g., DEACM) 350-450+0.01 - 0.3+[5][6]Good to ExcellentOffers the advantage of longer wavelength activation, reducing potential photodamage to biological systems.[5] Some derivatives exhibit fluorescence upon cleavage, allowing for reaction monitoring.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the successful application and comparative evaluation of PPGs. Below are generalized methodologies for the photolysis of a caged compound and the determination of its quantum yield.

General Protocol for Photolysis of a Caged Compound
  • Sample Preparation: Dissolve the caged compound in a suitable solvent (e.g., buffer for biological experiments, organic solvent for synthesis) to a desired concentration. Ensure the solution is optically clear.

  • Irradiation Setup: Place the sample in a quartz cuvette. Use a light source with a specific wavelength output corresponding to the absorption maximum of the PPG (e.g., a filtered mercury lamp, a laser, or a high-power LED).

  • Photolysis: Irradiate the sample for a predetermined period. The duration of irradiation will depend on the light source intensity, the quantum yield of the PPG, and the desired extent of uncaging.

  • Analysis: Monitor the progress of the photoreaction by a suitable analytical method. This can include:

    • UV-Vis Spectroscopy: To observe the disappearance of the caged compound and the appearance of the photoproducts.

    • High-Performance Liquid Chromatography (HPLC): To quantify the amount of released substrate and remaining caged compound.

    • Mass Spectrometry (MS): To confirm the identity of the photoproducts.

    • Biological Assay: To measure the activity of the released bioactive molecule.

Protocol for Determining the Quantum Yield of Photorelease

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event (e.g., release of the protected group) to the number of photons absorbed by the system.

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate). This involves irradiating the actinometer solution under the same conditions as the sample and measuring the extent of the photochemical reaction with a known quantum yield.

  • Sample Irradiation: Irradiate the solution of the caged compound with a known concentration and absorbance at the irradiation wavelength.

  • Quantification of Photoproduct: After a specific irradiation time, quantify the amount of the released substrate using a calibrated analytical technique (e.g., HPLC with a standard curve).

  • Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Mandatory Visualizations

To better illustrate the processes involved in the use of photoremovable protecting groups, the following diagrams have been generated using the DOT language.

Photoremovable_Protecting_Group_Workflow cluster_synthesis Synthesis cluster_application Application & Photolysis Bioactive_Molecule Bioactive Molecule Caged_Compound Caged Compound (Inactive) Bioactive_Molecule->Caged_Compound Protection PPG Photoremovable Protecting Group PPG->Caged_Compound Introduction Introduce to System Caged_Compound->Introduction Irradiation Irradiation (Light of specific λ) Introduction->Irradiation Release Photocleavage Irradiation->Release Active_Molecule Active Molecule Release->Active_Molecule Byproduct Byproduct Release->Byproduct Biological_Effect Biological Effect Active_Molecule->Biological_Effect

Caption: Experimental workflow for the application of a photoremovable protecting group.

Photocleavage_Mechanism_Phenacyl cluster_photolysis Photocleavage of Phenacyl Bromide Phenacyl_Bromide Phenacyl Bromide (Caged Substrate) Excited_State Excited State (Triplet or Singlet) Phenacyl_Bromide->Excited_State hν (UV light) Homolytic_Cleavage Homolytic Cleavage of C-Br Bond Excited_State->Homolytic_Cleavage Phenacyl_Radical Phenacyl Radical Homolytic_Cleavage->Phenacyl_Radical Bromine_Radical Bromine Radical Homolytic_Cleavage->Bromine_Radical Released_Substrate Released Substrate (from subsequent reaction) Phenacyl_Radical->Released_Substrate Byproducts Byproducts Bromine_Radical->Byproducts

Caption: Simplified photocleavage mechanism for phenacyl bromide-based PPGs.[7][8]

Quantum_Yield_Determination cluster_workflow Quantum Yield Determination Workflow Light_Source Monochromatic Light Source Actinometer Chemical Actinometer (e.g., Potassium Ferrioxalate) Light_Source->Actinometer Sample Caged Compound Solution Light_Source->Sample Photon_Flux Determine Photon Flux Actinometer->Photon_Flux Irradiate_Sample Irradiate Sample Sample->Irradiate_Sample Calculate_QY Calculate Quantum Yield (Φ) Photon_Flux->Calculate_QY Quantify_Product Quantify Photoproduct (e.g., HPLC) Irradiate_Sample->Quantify_Product Quantify_Product->Calculate_QY

Caption: Logical workflow for determining the quantum yield of a photoreaction.

References

Unveiling the Bioactive Potential: A Comparative Guide to Compounds Synthesized from 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel molecular scaffolds with potent biological activities is perpetual. 2-Bromo-2'-methoxyacetophenone serves as a versatile starting material for the synthesis of a diverse array of heterocyclic and aromatic compounds. This guide provides a comparative analysis of the biological activities of prominent compound classes derived from this precursor, supported by experimental data and detailed methodologies to aid in further research and development.

This document focuses on three major classes of compounds synthesized from this compound: Chalcones, Thiazoles, and Pyrimidines. Each class exhibits distinct and promising biological activities, ranging from anticancer to antimicrobial and anti-inflammatory effects.

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities and quantitative data for representative compounds from each class. This allows for a direct comparison of their therapeutic potential.

Compound ClassPrimary Biological ActivityRepresentative Compound(s)Quantitative DataTarget/Mechanism of Action (where specified)
Chalcones Anticancer2'-hydroxy-2-bromo-4,5-dimethoxychalconeIC50: 42.19 µg/mL (MCF-7 breast cancer cell line)[1][2]Induction of apoptosis in cancer cells[3][4]
Thiazoles Antimicrobial (Antibacterial)Phenylthiazole derivativesMIC: as low as 1.3 μg/mL against MRSA[5]Inhibition of bacterial growth[5]
Pyrimidines Anticancer, AntimicrobialVarious substituted pyrimidinesBroad-spectrum activity reported[6][7]Diverse, including inhibition of key enzymes in pathogens and cancer cells[6][7]
Chalcone (B49325) Derivatives Anti-inflammatory2',3-Dihydroxy-, 2',5'-dihydroxy-4-chloro-, and 2',5'-dihydroxychalconePotent inhibition of superoxide (B77818) formation and hind-paw edema[8]Suppression of chemical mediators from mast cells and neutrophils[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Provided below are generalized experimental protocols for the synthesis and biological evaluation of the discussed compound classes, based on established literature.

Synthesis Protocols

1. General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation:

A solution of this compound (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) in ethanol (B145695) is prepared. To this stirred solution, an aqueous solution of a base, such as potassium hydroxide (B78521) or sodium hydroxide, is added dropwise at room temperature. The reaction mixture is stirred for a specified period (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone. The solid product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[1][2]

2. General Procedure for the Synthesis of Thiazoles:

A mixture of this compound (1 equivalent) and a thioamide or thiourea (B124793) derivative (1 equivalent) in a suitable solvent such as ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the corresponding thiazole (B1198619) derivative.[9][10]

3. General Procedure for the Synthesis of Pyrimidines from Chalcones:

The chalcone intermediate (1 equivalent) is dissolved in a suitable solvent like ethanol or acetic acid. A reagent containing a guanidine (B92328) or urea (B33335) moiety (e.g., guanidine hydrochloride, thiourea) (1-1.2 equivalents) and a base (e.g., sodium hydroxide, potassium carbonate) is added to the solution. The mixture is then heated under reflux for several hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed, and purified by recrystallization to afford the pyrimidine (B1678525) product.[6][7][11]

Biological Activity Assays

1. Anticancer Activity (MTT Assay):

Human cancer cell lines (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours. After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2]

2. Antimicrobial Activity (Broth Microdilution Method for MIC Determination):

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) is added to each well. The plates are incubated at an appropriate temperature for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds. After a 24-hour incubation period, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[12][13]

Visualizing the Pathways

To better understand the synthesis and potential mechanisms of action, the following diagrams illustrate the synthetic routes and a relevant biological pathway.

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_thiazole Thiazole Synthesis cluster_pyrimidine Pyrimidine Synthesis start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation thiazole Thiazole Derivative start->thiazole Hantzsch Thiazole Synthesis bio_cancer Anticancer Activity chalcone->bio_cancer bio_inflammatory Anti-inflammatory Activity chalcone->bio_inflammatory pyrimidine Pyrimidine Derivative chalcone->pyrimidine Cyclization with Guanidine/Urea bio_antimicrobial Antimicrobial Activity thiazole->bio_antimicrobial bio_pyrimidine Anticancer & Antimicrobial Activity pyrimidine->bio_pyrimidine

Caption: Synthetic pathways from this compound.

Apoptosis_Pathway cluster_cell Cancer Cell compound Bioactive Compound (e.g., Chalcone) pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) compound->pro_apoptotic Activates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) compound->anti_apoptotic Inhibits mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Cascade (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Simplified intrinsic apoptosis pathway in cancer cells.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Bromo-2'-methoxyacetophenone, a key building block in the synthesis of various pharmaceutical compounds. This document outlines common impurities, compares the efficacy of various analytical techniques in their detection and quantification, and provides detailed experimental protocols. Furthermore, it presents a comparison with alternative 2-halo-2'-methoxyacetophenone derivatives.

Understanding the Impurity Profile of this compound

The synthesis of this compound, typically achieved through the bromination of 2'-methoxyacetophenone (B1218423), can lead to the formation of several impurities. A thorough understanding of these potential contaminants is critical for selecting the appropriate analytical techniques for their detection and quantification.

Common Impurities:

  • Unreacted Starting Material: Residual 2'-methoxyacetophenone is a common impurity.

  • Regioisomers: Bromination can occur at different positions on the aromatic ring, leading to the formation of isomers such as 4-Bromo-2'-methoxyacetophenone and 6-Bromo-2'-methoxyacetophenone.

  • Di-brominated Byproducts: Over-bromination can result in the formation of di-bromoacetophenone derivatives.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., methanol, ethyl acetate) and unreacted brominating agents or their byproducts may be present in the final product.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is often necessary for a comprehensive purity assessment of this compound. The choice of method depends on the specific impurity being targeted, the required sensitivity, and the desired level of quantitative accuracy.

Analytical TechniquePrincipleDetectable ImpuritiesAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarityUnreacted starting material, regioisomers, di-brominated byproductsHigh resolution, quantitative accuracy, well-established methodsMay require derivatization for some compounds, solvent consumption
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratioResidual solvents, volatile impurities, starting material, some byproductsHigh sensitivity, excellent for volatile and semi-volatile compounds, structural information from MSNot suitable for non-volatile or thermally labile compounds
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiUnreacted starting material, regioisomers, and other proton-containing impuritiesHigh precision and accuracy, no need for identical reference standards for each impurity, provides structural informationLower sensitivity compared to chromatographic methods, requires specialized equipment and expertise
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid supportGross impurities, reaction monitoringSimple, rapid, and inexpensive for qualitative assessment and reaction monitoringNot quantitative, lower resolution than HPLC
Melting Point Analysis The temperature range over which a solid meltsBroad melting range indicates the presence of impuritiesQuick and simple preliminary check of purityNon-specific, not quantitative

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the quantification of this compound and the separation of its non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Gradient Program: Start with 40% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis

This method is ideal for the detection and quantification of volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a solution of the compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1-5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This method provides a highly accurate determination of the absolute purity of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Comparison synthesis Synthesize this compound purification Initial Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc Non-volatile Impurities gcms GC-MS Analysis purification->gcms Volatile Impurities qnmr qNMR Analysis purification->qnmr Absolute Purity tlc_mp TLC & Melting Point purification->tlc_mp Preliminary Check data_compilation Compile Purity Data hplc->data_compilation gcms->data_compilation qnmr->data_compilation comparison_table Generate Comparison Tables data_compilation->comparison_table final_report Final Purity Report comparison_table->final_report

Caption: Experimental workflow for assessing the purity of synthesized this compound.

Comparison with Alternative Reagents

In certain synthetic applications, other 2-halo-2'-methoxyacetophenone derivatives can be considered as alternatives to this compound. The choice of halogen can influence reactivity, cost, and stability.

Alternative ReagentKey Differences in ReactivityCommon Purity Assessment Methods
2-Chloro-2'-methoxyacetophenone Generally less reactive than the bromo- derivative, which can offer better selectivity in some reactions. Often more cost-effective.HPLC, GC-MS, NMR. Similar impurity profile to the bromo- derivative is expected (unreacted starting material, regioisomers).
2-Iodo-2'-methoxyacetophenone More reactive than the bromo- derivative, making it suitable for reactions requiring higher electrophilicity. It is also more susceptible to degradation (light and heat sensitivity).HPLC is a primary method for purity assessment due to potential thermal instability in GC. NMR is also crucial for structural confirmation and purity.

Signaling Pathway Diagram

While this compound is an intermediate and not a signaling molecule itself, it is a precursor to molecules that can interact with biological pathways. For instance, it can be used to synthesize inhibitors of protein tyrosine phosphatases (PTPs), which are key regulators of signal transduction pathways.

signaling_pathway cluster_synthesis Synthesis of PTP Inhibitor cluster_pathway Cellular Signaling Pathway start This compound reaction Reaction with Nucleophile (e.g., Thiol) start->reaction inhibitor PTP Inhibitor reaction->inhibitor ptp Protein Tyrosine Phosphatase (PTP) inhibitor->ptp Inhibition receptor Receptor Tyrosine Kinase (RTK) substrate Phosphorylated Substrate receptor->substrate Phosphorylation substrate->ptp Substrate for PTP response Cellular Response substrate->response Signal Transduction dephosphorylated Dephosphorylated Substrate ptp->dephosphorylated Dephosphorylation dephosphorylated->response Signal Termination

Caption: Logical relationship showing the synthesis of a PTP inhibitor from this compound and its subsequent role in a cellular signaling pathway.

By employing a combination of these analytical techniques and understanding the potential impurity profile, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their downstream applications in drug discovery and development.

A Comparative Guide to the Applications of 2-Bromo-2'-methoxyacetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α-bromoacetophenones are pivotal intermediates, valued for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. Among these, 2-Bromo-2'-methoxyacetophenone and its isomers stand out as versatile building blocks for the construction of a wide array of biologically active molecules, including pharmaceuticals and complex heterocyclic systems. This guide provides an objective comparison of the performance of this compound in key applications against alternative synthetic strategies, supported by experimental data and detailed protocols.

I. Synthesis of α-Bromoacetophenones: A Comparative Overview of Brominating Agents

The preparation of 2-bromoacetophenone (B140003) derivatives is the first crucial step in their application. While traditional methods often employ hazardous liquid bromine, modern approaches offer safer and more selective alternatives.

Table 1: Comparison of α-Bromination Methods for Acetophenones

Brominating Agent/SystemSubstrate ExampleSolventTemp. (°C)Time (h)Yield (%)Selectivity & Remarks
Bromine (Br₂) in Acetic Acid4'-MethoxyacetophenoneAcetic AcidRT2>90Highly effective but corrosive and hazardous.[1]
N-Bromosuccinimide (NBS) / Al₂O₃Aralkyl KetonesAcetonitrile (B52724)Reflux0.17 - 0.3392-98Mild, selective, and environmentally benign.[1]
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385Safer solid reagent compared to liquid Br₂.[1]
Copper(II) Bromide4'-MethoxyacetophenoneEthyl Acetate (B1210297)/ChloroformReflux289.4Good yield, avoids elemental bromine.
Sodium Bromide / Potassium PersulfateAcetophenone (B1666503)Not specifiedNot specifiedNot specifiedNot specifiedA novel, green, and selective method.[2]

II. Applications in the Synthesis of Heterocyclic Compounds

This compound and its congeners are instrumental in the synthesis of various heterocyclic scaffolds, most notably benzofurans and chalcones.

A. Benzofuran (B130515) Synthesis

Benzofurans are a common motif in natural products and pharmaceuticals. The reaction of a phenol (B47542) with an α-bromoacetophenone is a classical route to these compounds. However, numerous alternative methods have been developed.

Table 2: Comparative Synthesis of Benzofurans

MethodStarting MaterialsReagents/CatalystYield (%)Remarks
Classical Alkylation-Cyclization Phenol, this compoundBase (e.g., K₂CO₃)Moderate to GoodTwo-step process, potential for side products.[3]
One-Pot Synthesis Phenols, α-HaloketonesTitanium tetrachlorideModerate to ExcellentDirect, high regioselectivity, broad substrate scope.[4]
Palladium-Catalyzed Cyclization o-Iodoanisoles, Terminal AlkynesPd(OAc)₂, PPh₃ExcellentMild conditions, high yields for 2,3-disubstituted benzofurans.[5]
Eaton's Reagent-Mediated Cyclodehydration α-Phenoxy ketonesP₂O₅-MeSO₃HModerate to ExcellentFacile access from readily available starting materials.[3]
Metal-Free Cyclization o-Hydroxystilbenes(Diacetoxyiodo)benzeneGoodAvoids transition metal catalysts.[5]

Experimental Protocol: Synthesis of 2-Substituted Benzofurans from Phenols and α-Bromoacetophenones

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans.

Materials:

  • Substituted phenol (1.0 eq.)

  • This compound (1.0 eq.)

  • Anhydrous potassium carbonate (2.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the substituted phenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2-substituted benzofuran.

Workflow for Benzofuran Synthesis

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Phenol Phenol Alkylation O-Alkylation Phenol->Alkylation Bromoacetophenone This compound Bromoacetophenone->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Benzofuran 2-Arylbenzofuran Cyclization->Benzofuran

Caption: General workflow for the synthesis of 2-arylbenzofurans.

B. Chalcone (B49325) Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is the most common method for their synthesis, where an acetophenone derivative reacts with an aromatic aldehyde.

Table 3: Comparison of Catalysts for Claisen-Schmidt Condensation

CatalystSolventTemperature (°C)Time (h)Yield (%)Remarks
NaOH / KOHEthanol (B145695) / WaterRT - 50Several hours10-100Classical method, can lead to complex mixtures.[6]
Metal Triflates (e.g., Cu(OTf)₂)Solvent-free80 (Microwave)0.3374-91Environmentally friendly, high yields.[7]
Protonated Aluminate Mesoporous SilicaSolvent-freeLowShortExcellentHeterogeneous catalyst, high selectivity.[8]
Wittig ReactionWaterRefluxVariableHighAlternative to aldol (B89426) condensation, good for sensitive substrates.[9]

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol provides a general procedure for the synthesis of chalcones.

Materials:

Procedure:

  • Dissolve the 2'-methoxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[10]

Logical Relationship in Chalcone Synthesis

G Acetophenone Acetophenone Derivative (e.g., 2'-Methoxyacetophenone) Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Base Base Catalyst (e.g., NaOH) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Chalcone Chalcone Aldol_Adduct->Chalcone Dehydration

Caption: Key steps in the Claisen-Schmidt condensation for chalcone synthesis.

III. N-Alkylation Reactions

α-Bromoacetophenones are effective electrophiles for the N-alkylation of amines, a fundamental transformation in the synthesis of many pharmaceuticals.

Table 4: Comparison of Alkylating Agents for N-Alkylation of Amines

Alkylating AgentSubstrate ExampleBaseSolventTemp. (°C)Yield (%)Remarks
This compound Primary/Secondary AmineK₂CO₃, Et₃NDMF, AcetonitrileRT - 80Good to ExcellentVersatile, introduces a functionalized phenacyl group.[11][12]
Benzyl BromidePrimary/Secondary AmineK₂CO₃DMF, AcetoneRT - Gentle HeatingHigh to ExcellentHighly reactive, can lead to over-alkylation.[13]
Methyl IodidePrimary/Secondary AmineK₂CO₃DMF, AcetoneRTHigh to ExcellentHighly reactive and volatile, potential for over-alkylation.[13]
Alkyl Bromides (general)Primary AmineTriethylamineDMF20-25VariableYield and selectivity depend on substrate and conditions.[12]

Experimental Protocol: N-Alkylation of a Primary Amine with this compound

This protocol outlines a general procedure for the N-alkylation of a primary amine.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous potassium carbonate (2.0 eq.)

  • Anhydrous acetonitrile

Procedure:

  • To a stirred suspension of the primary amine and anhydrous potassium carbonate in anhydrous acetonitrile, add a solution of this compound in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.[11]

Experimental Workflow for N-Alkylation

G Start Combine Amine, Base, and Solvent Add_Alkylating_Agent Add this compound Start->Add_Alkylating_Agent Reaction Heat to Reflux and Monitor by TLC Add_Alkylating_Agent->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Alkylated Product Purification->Product

Caption: A typical experimental workflow for N-alkylation reactions.

Conclusion

This compound and its isomers are undeniably valuable and versatile intermediates in organic synthesis. Their utility in constructing complex molecules, particularly in the pharmaceutical industry, is well-established. However, for each of its primary applications—be it benzofuran synthesis, chalcone formation, or N-alkylation—a range of alternative methods exists. The choice of the optimal synthetic route will invariably depend on a multitude of factors including the specific substrate, desired yield and purity, cost of reagents, safety considerations, and environmental impact. This guide provides a comparative framework to aid researchers in making informed decisions for their synthetic endeavors.

References

cost-benefit analysis of different synthetic routes to 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Bromo-2'-methoxyacetophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to this compound, starting from 2'-methoxyacetophenone (B1218423). The comparison covers reaction efficiency, cost-effectiveness, safety, and environmental impact, supported by experimental data to inform your selection of the most suitable method.

Comparison of Synthetic Routes

The synthesis of this compound from 2'-methoxyacetophenone primarily involves the α-bromination of the ketone. This can be achieved through several methods, with the most common being direct bromination with molecular bromine, bromination with N-Bromosuccinimide (NBS), and oxidative bromination using a hydrogen peroxide and hydrobromic acid system. Each of these routes presents a unique set of advantages and disadvantages.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for the three synthetic routes, providing a clear comparison of their performance.

Table 1: Reaction Parameters and Yields

ParameterRoute 1: Direct Bromination (Br₂)Route 2: N-Bromosuccinimide (NBS)Route 3: Oxidative Bromination (H₂O₂/HBr)
Starting Material 2'-Methoxyacetophenone2'-Methoxyacetophenone2'-Methoxyacetophenone
Key Reagents Bromine (Br₂), Acetic AcidN-Bromosuccinimide (NBS)Hydrogen Peroxide (30%), Hydrobromic Acid (48%)
Typical Yield (%) 80-90%85-95%88-96%[1]
Reaction Time 2-4 hours3-6 hours4-8 hours
Reaction Temperature Room TemperatureRoom Temperature to RefluxRoom Temperature
Purity of Crude Product Good to ExcellentHighHigh

Table 2: Cost-Benefit Analysis

FactorRoute 1: Direct Bromination (Br₂)Route 2: N-Bromosuccinimide (NBS)Route 3: Oxidative Bromination (H₂O₂/HBr)
Estimated Reagent Cost per Mole of Product ~$15 - $25~$20 - $35~$10 - $20
Safety Considerations Highly corrosive and toxic liquid bromine, requires careful handling in a fume hood[2]Solid, easier and safer to handle than Br₂[2]Corrosive HBr, but avoids handling of pure Br₂. The H₂O₂/HBr system is considered more reactive than NBS for ketone bromination[1]
Environmental Impact Generates HBr as a byproduct. Bromine is hazardous to the environment.[3]Succinimide (B58015) byproduct is less hazardous and potentially recyclable. Generally considered a greener alternative to Br₂.[2]The primary byproduct is water, making it a relatively green method.[1]
Key Advantages High atom economy, relatively fast reaction.Ease of handling, high yields, good selectivity.High yields, cost-effective, environmentally friendly byproducts.
Key Disadvantages Hazardous nature of bromine, potential for over-bromination.Higher reagent cost compared to H₂O₂/HBr, generation of succinimide waste.Longer reaction times, requires careful control of reagent addition.

Note: Estimated reagent costs are based on approximate bulk pricing and may vary depending on the supplier and purity.

Logical Framework for Synthesis Route Selection

The choice of the optimal synthetic route depends on the specific priorities of the laboratory or production facility. The following diagram illustrates a decision-making workflow for selecting the most appropriate method.

CostBenefitAnalysis start Start: Synthesize This compound priority What is the primary driver? start->priority cost Lowest Cost priority->cost Cost safety Safety & Ease of Handling priority->safety Safety green Environmental Impact priority->green Green Chemistry route1 Route 3: H₂O₂/HBr cost->route1 route3 Route 1: Br₂ cost->route3 If speed is critical route2 Route 2: NBS safety->route2 green->route1 consideration1 Considerations: - Longer reaction time - Requires careful addition route1->consideration1 consideration2 Considerations: - Higher reagent cost - Succinimide byproduct route2->consideration2 consideration3 Considerations: - Hazardous bromine handling - Potential for side reactions route3->consideration3

Caption: Decision tree for selecting a synthetic route.

Experimental Protocols

The following are detailed experimental protocols for the three synthetic routes.

Protocol 1: Direct Bromination with Bromine (Br₂)

Materials:

  • 2'-Methoxyacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (saturated)

  • Sodium Thiosulfate (B1220275) Solution (10%)

  • Ethyl Acetate (B1210297)

  • Hexanes

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-methoxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • If a yellow or orange color persists, add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a solid.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

Materials:

  • 2'-Methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (or another suitable solvent like acetonitrile)

  • Benzoyl Peroxide (optional, as a radical initiator)

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2'-methoxyacetophenone (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 3-6 hours. Monitor the reaction by TLC. The reaction can be initiated by a UV lamp if necessary.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Protocol 3: Oxidative Bromination with Hydrogen Peroxide (H₂O₂/HBr)

Materials:

  • 2'-Methoxyacetophenone

  • Hydrobromic Acid (48% in water)

  • Hydrogen Peroxide (30% in water)

  • Water

  • Ethyl Acetate

  • Sodium Bicarbonate Solution (saturated)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, suspend 2'-methoxyacetophenone (1.0 eq) in water.

  • Add hydrobromic acid (1.2 eq) to the suspension.

  • Slowly add hydrogen peroxide (1.5 eq) dropwise to the stirred mixture at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to give the crude product.

  • Purify by recrystallization from ethanol (B145695) or an ethyl acetate/hexanes mixture to obtain this compound.

Conclusion

The selection of a synthetic route for this compound should be a carefully considered decision based on the specific needs of the project.

  • For cost-sensitive applications and large-scale production , the oxidative bromination with H₂O₂/HBr is the most attractive option due to its low reagent cost and environmentally friendly nature.

  • When safety and ease of handling are the primary concerns , N-Bromosuccinimide is the preferred reagent, despite its higher cost.

  • Direct bromination with Br₂ remains a viable option, particularly when rapid synthesis is required, but necessitates stringent safety protocols for handling liquid bromine.

By carefully weighing the factors of cost, safety, and environmental impact, researchers can select the most appropriate synthetic strategy to efficiently produce this compound for their drug discovery and development endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-2'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-2'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is classified as a hazardous substance and requires careful handling due to its corrosive and toxic properties.[1] The primary hazards associated with this chemical are summarized below.

Hazard TypeDescription
Acute Toxicity Harmful if swallowed.[1][2] Ingestion may cause severe chemical burns in the mouth and gastrointestinal tract.[1]
Corrosivity Causes severe skin burns and eye damage upon direct contact.[1][2][3][4] It is classified as a corrosive material.[5]
Irritation May cause respiratory tract irritation.[6] It is also a lachrymator, a substance that causes tearing.[3][7][8]
Sensitization May cause skin sensitization, leading to an allergic reaction upon re-exposure.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure the safety of personnel.[5] The following table outlines the required PPE for handling this compound.

Body PartRecommended PPESpecifications & Considerations
Eyes/Face Chemical splash goggles and a face shield.[3][9][10]Must be worn at all times when handling the chemical to protect against splashes and vapors.
Skin Chemical-resistant gloves (inner and outer layers recommended).[3][9]Nitrile or neoprene gloves are suitable. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[11]
Chemical-resistant lab coat or gown.[3]Should have long sleeves and be fully buttoned.
Full-body protection ("bunny suit") coveralls.[10]Recommended for large quantities or when there is a high risk of splashing.
Respiratory NIOSH-approved respirator.A full-facepiece respirator with appropriate cartridges (e.g., for organic vapors and acid gases) should be used, especially when handling the solid form to avoid dust inhalation.[3] For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is necessary.[12]

Operational Plan for Handling

Strict adherence to the following procedural steps is essential for maintaining a safe laboratory environment.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood.[3][13][14]

  • Safety Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[3][14]

  • Spill Kit: Have a spill kit readily available. The kit should contain an inert absorbent material (e.g., sand, vermiculite), and a sealed container for waste.[5]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the handling area.

Handling Procedures
  • Weighing and Transfer:

    • Handle the solid chemical carefully to minimize dust generation.[3]

    • Use a spatula for transfers.

    • If creating a solution, add the solid to the solvent slowly.

  • Reactions:

    • Set up the reaction apparatus within the fume hood.

    • Maintain constant vigilance over the reaction, especially if it is exothermic.

  • General Precautions:

    • Avoid all personal contact with the chemical, including inhalation.[1]

    • Do not eat, drink, or smoke in the work area.[2][5]

    • Keep the container tightly closed when not in use.[2][3]

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

    • Clean all glassware and equipment that came into contact with the chemical.

  • PPE Removal:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Remove gloves last, turning them inside out as you remove them.[11]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after removing PPE.[2][5]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.[1]

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

    • This includes excess reagent, reaction mixtures, contaminated consumables (e.g., gloves, paper towels), and empty containers.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Compliance:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep cluster_handling cluster_post_handling cluster_disposal prep Preparation handling Handling in Fume Hood prep->handling Proceed with Caution prep_ppe Don PPE prep_setup Setup in Fume Hood post_handling Post-Handling handling->post_handling Experiment Complete emergency Emergency Response (Spill/Exposure) handling->emergency If Incident Occurs handling_weigh Weigh & Transfer handling_react Perform Reaction disposal Waste Disposal post_handling->disposal Segregate Waste post_handling->emergency If Incident Occurs post_decon Decontaminate Area post_ppe Doff PPE disp_collect Collect in Labeled Container disp_contact Contact EHS

Caption: Workflow for safe handling of this compound.

First Aid Measures

Immediate medical attention is required for any exposure.[3][6]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3][6] If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air.[3][6] If they are not breathing, give artificial respiration. Seek medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2'-methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-2'-methoxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.